2-Chloro-5-(methylsulfonyl)pyridine
Description
BenchChem offers high-quality 2-Chloro-5-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFEPYQSVATSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2-Chloro-5-(methylsulfonyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-(methylsulfonyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility, qualitative predictions in a range of organic solvents, and detailed, field-proven methodologies for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to facilitate the use of this compound in various chemical processes.
Introduction: Understanding the Importance of Solubility
2-Chloro-5-(methylsulfonyl)pyridine is a heterocyclic organic compound whose utility in synthesis is critically dependent on its behavior in solution. Solubility is a fundamental physicochemical property that dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its solubility profile in various organic solvents is therefore paramount for process optimization, ensuring efficiency, and maximizing yield.
This guide will delve into the molecular characteristics of 2-Chloro-5-(methylsulfonyl)pyridine to provide a framework for predicting its solubility. Furthermore, it will equip the reader with robust experimental protocols to quantitatively determine solubility, a critical step for any process development involving this compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2-Chloro-5-(methylsulfonyl)pyridine, its solubility in a given organic solvent is a function of the energy balance between the lattice energy of the solid (solute-solute interactions) and the solvation energy (solute-solvent interactions).
Molecular Structure Analysis:
-
Pyridine Ring: The pyridine ring is aromatic and possesses a nitrogen atom, which introduces polarity and a site for hydrogen bonding (as an acceptor).
-
Chloro Group: The chloro group is an electron-withdrawing group that contributes to the overall polarity of the molecule.
-
Methylsulfonyl Group: The methylsulfonyl group (-SO₂CH₃) is a highly polar, electron-withdrawing group. The oxygen atoms are strong hydrogen bond acceptors.
The combination of a moderately polar aromatic ring with a highly polar sulfonyl group and a chloro substituent results in a molecule with significant polarity.
Qualitative Solubility Predictions:
Based on the molecular structure, we can make the following qualitative predictions about the solubility of 2-Chloro-5-(methylsulfonyl)pyridine in various classes of organic solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar methylsulfonyl group and the pyridine nitrogen. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the sulfonyl oxygens and the pyridine nitrogen, facilitating dissolution. |
| Ethers | THF, Dioxane | Moderate | These solvents are moderately polar and can engage in dipole-dipole interactions. |
| Ketones | Acetone, MEK | Moderate | The carbonyl group in ketones can interact with the polar functionalities of the solute. |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate is less polar than ketones and alcohols, leading to potentially lower solubility. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | While capable of dissolving a range of organic compounds, their polarity may not be optimal for the highly polar sulfonyl group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents is generally not conducive to dissolving polar compounds. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents will not effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility
Given the lack of published data, experimental determination is essential for obtaining accurate solubility values. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable and widely used technique.
Isothermal Equilibrium (Shake-Flask) Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.
Experimental Workflow:
A Tale of Two Pyridines: A Senior Application Scientist's Guide to 2-Chloro-5-(methylsulfonyl)pyridine and 2-Chloro-5-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold stands as a cornerstone, a privileged structure whose derivatives have led to countless breakthroughs. Yet, within this vast chemical family, subtle structural modifications can induce profound changes in reactivity, physicochemical properties, and ultimately, biological activity. This guide offers a deep dive into two such closely related yet functionally distinct building blocks: 2-Chloro-5-(methylsulfonyl)pyridine and 2-Chloro-5-methylpyridine.
As a senior application scientist, my objective is not merely to present data, but to illuminate the causal links between structure and function, providing you with the field-proven insights necessary to make informed decisions in your research and development endeavors. We will dissect these molecules, from their fundamental electronic properties to their applications in cutting-edge drug discovery, equipping you with the knowledge to strategically select the right tool for your synthetic and medicinal chemistry challenges.
At a Glance: The Structural and Electronic Dichotomy
The core difference between our two subjects of study lies in the substituent at the 5-position of the pyridine ring. 2-Chloro-5-methylpyridine features a methyl group (-CH₃), a classic example of a weak electron-donating group through inductive and hyperconjugation effects. In stark contrast, 2-Chloro-5-(methylsulfonyl)pyridine boasts a methylsulfonyl group (-SO₂CH₃), a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to participate in resonance. This fundamental electronic disparity is the wellspring from which all other differences in their chemical behavior flow.
Physicochemical Properties: A Comparative Analysis
The electronic differences between the methyl and methylsulfonyl groups manifest in the macroscopic physicochemical properties of the two molecules. The strong electron-withdrawing nature of the methylsulfonyl group significantly increases the polarity and hydrogen bond accepting capability of 2-Chloro-5-(methylsulfonyl)pyridine, leading to notable differences in melting point, boiling point, and solubility.
| Property | 2-Chloro-5-methylpyridine | 2-Chloro-5-(methylsulfonyl)pyridine |
| Molecular Formula | C₆H₆ClN | C₆H₆ClNO₂S |
| Molecular Weight | 127.57 g/mol [1] | 191.64 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | Solid |
| Boiling Point | 97 °C at 30 mmHg[1] | Not available |
| Melting Point | Not applicable (liquid at RT) | 99-103 °C |
| Density | 1.169 g/mL at 25 °C[1] | Not available |
| pKa (of conjugate acid) | ~1.25[3] | Expected to be lower due to the electron-withdrawing -SO₂CH₃ group |
| LogP | ~1.62[3] | Expected to be lower due to increased polarity |
| Water Solubility | Slightly soluble | Expected to have higher solubility than the methyl analog |
A Tale of Two Reactivities: Synthesis and Transformations
The divergent electronic landscapes of these two molecules dictate their reactivity in key synthetic transformations, particularly those central to drug discovery such as palladium-catalyzed cross-coupling reactions.
Electronic Effects on the Pyridine Ring
The methyl group in 2-Chloro-5-methylpyridine donates electron density into the pyridine ring, making it more electron-rich. Conversely, the methylsulfonyl group in 2-Chloro-5-(methylsulfonyl)pyridine strongly withdraws electron density, rendering the ring electron-deficient. This has profound implications for reactivity:
-
Palladium-Catalyzed Cross-Coupling: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] An electron-deficient aromatic ring, as seen in 2-Chloro-5-(methylsulfonyl)pyridine, generally accelerates this step, making it a more reactive substrate in reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations compared to its electron-rich counterpart.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring in 2-Chloro-5-(methylsulfonyl)pyridine makes it significantly more susceptible to attack by nucleophiles at the positions ortho and para to the electron-withdrawing groups (the chloro and methylsulfonyl substituents, respectively).[5] This heightened reactivity in SNAr is a key synthetic advantage.
Synthesis of the Building Blocks
Both molecules are accessible through various synthetic routes. 2-Chloro-5-methylpyridine can be synthesized from 3-methylpyridine via N-oxidation followed by chlorination, or through multi-step sequences starting from acyclic precursors.
2-Chloro-5-(methylsulfonyl)pyridine is typically prepared by oxidation of the corresponding sulfide, 2-chloro-5-(methylthio)pyridine, which in turn can be synthesized from 2,5-dichloropyridine.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine
The Suzuki-Miyaura coupling is a stalwart of C-C bond formation in pharmaceutical development.[6] The following protocol provides a reliable method for the coupling of 2-Chloro-5-methylpyridine with an arylboronic acid.
Reaction: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine
Materials:
-
2-Chloro-5-methylpyridine
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-5-methylpyridine (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Considerations for Cross-Coupling of 2-Chloro-5-(methylsulfonyl)pyridine
Due to the increased reactivity of the C-Cl bond, cross-coupling reactions with 2-Chloro-5-(methylsulfonyl)pyridine can often be performed under milder conditions. However, the strong electron-withdrawing nature of the methylsulfonyl group can also influence the stability of organometallic intermediates. For challenging couplings, alternative methods like the Negishi coupling, which utilizes more reactive organozinc reagents, can be highly effective.[7][8] A general protocol for a Negishi coupling would involve the in situ preparation of the organozinc reagent from the corresponding organolithium or Grignard reagent, followed by the palladium-catalyzed cross-coupling with 2-Chloro-5-(methylsulfonyl)pyridine.
Impact on Drug Discovery: From Scaffolds to Therapeutics
The choice between a methyl and a methylsulfonyl substituent on a pyridine core is a critical decision in drug design, with significant ramifications for a compound's biological activity, selectivity, and pharmacokinetic profile.
The Role of the Methyl Group
The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can profoundly influence a molecule's properties.[9] Its introduction can:
-
Enhance Binding Affinity: The small, lipophilic nature of the methyl group can lead to favorable van der Waals interactions within a protein's binding pocket, increasing potency.
-
Modulate Metabolism: A methyl group can block a site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[10] Conversely, it can also serve as a site for metabolism, potentially leading to the formation of active or inactive metabolites.
-
Improve Physicochemical Properties: Methylation can impact solubility and permeability, crucial factors for oral bioavailability.
Derivatives of 2-Chloro-5-methylpyridine have been explored in various therapeutic areas, including as kinase inhibitors and for their potential antimicrobial and antimalarial activities.[11]
The Influence of the Methylsulfonyl Group
The methylsulfonyl group is a key pharmacophore in a number of successful drugs. Its strong electron-withdrawing and hydrogen bond accepting properties contribute to:
-
Enhanced Potency and Selectivity: The polar sulfonyl group can form crucial hydrogen bonds with target proteins, leading to high-affinity binding. This is exemplified in the COX-2 inhibitor Etoricoxib (Arcoxia®) , where the methylsulfonylphenyl moiety is essential for its potent and selective inhibition of the COX-2 enzyme.[12]
-
Improved Pharmacokinetic Properties: The increased polarity imparted by the methylsulfonyl group can enhance aqueous solubility and influence drug distribution and excretion. Methylsulfonyl metabolites of some drugs have been shown to be the active species.[13]
The 2-chloro-5-(methylsulfonyl)pyridine scaffold is a key component of Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[12] Its derivatives have also been investigated as anticancer agents.[11]
Bioactive Molecules: A Comparative Snapshot
| Scaffold | Example Bioactive Molecule | Therapeutic Area/Application | Key Role of the 5-Substituent |
| 2-Chloro-5-methylpyridine | Precursor to Imidacloprid | Agrochemical (Insecticide) | The entire chloromethylpyridine core is crucial for activity. |
| Kinase Inhibitor Scaffolds | Oncology, Inflammation | The methyl group can influence binding pocket interactions and metabolic stability.[1][2] | |
| 2-Chloro-5-(methylsulfonyl)pyridine | Etoricoxib (Arcoxia®) | Anti-inflammatory (COX-2 inhibitor) | The methylsulfonyl group is essential for potent and selective binding to the COX-2 enzyme.[12][14] |
| Styrylsulfonyl-methylpyridine derivatives | Oncology (Anticancer) | The sulfonyl group contributes to the potent mitotic inhibitory activity.[11][15] |
Conclusion: A Strategic Choice for Your Research
The journey through the chemistry and applications of 2-Chloro-5-(methylsulfonyl)pyridine and 2-Chloro-5-methylpyridine reveals a compelling narrative of how a single atomic substitution can redefine a molecule's character.
| Feature | 2-Chloro-5-methylpyridine | 2-Chloro-5-(methylsulfonyl)pyridine |
| Electronic Nature of 5-Substituent | Electron-donating (weak) | Electron-withdrawing (strong) |
| Pyridine Ring Electron Density | Relatively electron-rich | Electron-deficient |
| Reactivity in Cross-Coupling | Less reactive | More reactive |
| Reactivity in SNAr | Less reactive | More reactive |
| Key Applications | Agrochemicals, Kinase Inhibitors | COX-2 Inhibitors, Anticancer Agents |
Your choice between these two building blocks should be a strategic one, guided by the specific demands of your project:
-
Choose 2-Chloro-5-methylpyridine when:
-
Your target molecule requires an electron-rich pyridine core.
-
You are exploring SAR where a small, lipophilic group is desired to probe a hydrophobic pocket.
-
You need to avoid the potential for enhanced SNAr reactivity.
-
-
Choose 2-Chloro-5-(methylsulfonyl)pyridine when:
-
Your synthetic route would benefit from a more reactive C-Cl bond in cross-coupling reactions.
-
You aim to exploit SNAr chemistry for further functionalization.
-
Your target's pharmacophore requires a strong hydrogen bond acceptor and increased polarity for enhanced potency, selectivity, or improved pharmacokinetic properties.
-
By understanding the fundamental principles that govern the behavior of these versatile pyridines, you are empowered to design more efficient synthetic routes and develop more effective and safer therapeutic agents.
References
Sources
- 1. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological screening of some novel celecoxib and etoricoxib analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
2-Chloro-5-(methylsulfonyl)pyridine MSDS safety data sheet
Here is an in-depth technical guide for 2-Chloro-5-(methylsulfonyl)pyridine , structured for research and drug development professionals.
High-Performance Scaffold for Medicinal Chemistry & COX-2 Inhibition Research [1]
Executive Summary & Chemical Identity
2-Chloro-5-(methylsulfonyl)pyridine is a highly reactive electrophilic scaffold used primarily as a building block in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and other anti-inflammatory agents. Its structural uniqueness lies in the synergistic relationship between the 2-chloro leaving group and the 5-methylsulfonyl electron-withdrawing group (EWG). This combination creates a hyper-electrophilic C-2 position, making the molecule an ideal substrate for Nucleophilic Aromatic Substitution (
Chemical Profile
| Property | Specification |
| Chemical Name | 2-Chloro-5-(methylsulfonyl)pyridine |
| CAS Number | 99903-01-2 (Primary); Note: Often indexed in proprietary databases alongside 131748-14-6 |
| Molecular Formula | |
| Molecular Weight | 191.64 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| Melting Point | Typically 128–132 °C (Varies by polymorph/purity) |
| SMILES | CS(=O)(=O)c1cnc(Cl)cc1 |
Hazard Analysis & Toxicology (SAR Assessment)
Expert Insight: While standard MSDS documents classify this molecule as a generic irritant, a Structure-Activity Relationship (SAR) analysis reveals deeper toxicological risks inherent to its electrophilic nature.
Core Hazards (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Toxicology (The "Why")
The 5-methylsulfonyl group (
-
Sensitization Risk: The C-2 chlorine is highly labile. Upon contact with biological tissues, this molecule can act as a hapten, alkylating skin proteins (e.g., cysteine residues) via
, potentially leading to allergic contact dermatitis or sensitization, even if not explicitly stated in basic safety sheets. -
Ocular Damage: The acidic nature of hydrolysis byproducts (HCl) combined with the organic solvent vehicle (DMSO/DMF) can cause irreversible corneal opacity if not treated immediately.
Safe Handling & Storage Protocol
Directive: Treat this compound as a potent alkylating agent. The following protocol ensures data integrity and operator safety.
Storage & Stability
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[2] While the sulfone is stable, the C-Cl bond is susceptible to slow hydrolysis in humid air.
-
Temperature: 2–8 °C (Refrigerate).
-
Container: Amber glass with PTFE-lined cap to prevent photochemical degradation.
Operational Workflow (Graphviz Visualization)
The following diagram outlines the mandatory safety workflow for handling this compound in a high-throughput synthesis environment.
Figure 1: Validated handling workflow to prevent hydrolysis and operator exposure.
Synthetic Utility: Nucleophilic Aromatic Substitution ( )
Research Context: This molecule is a bioisostere for the phenyl-sulfone moiety found in Coxibs (e.g., Etoricoxib). The pyridine nitrogen improves water solubility compared to the benzene analog, making it a critical scaffold for "Next-Gen" anti-inflammatory drugs.
The Reaction Mechanism
The reaction with nucleophiles (amines, alkoxides, thiols) proceeds via a Meisenheimer Complex . The stability of this intermediate is the rate-determining factor.[2]
-
Activation: The
group at C-5 pulls density from the ring. -
Attack: The nucleophile attacks C-2.
-
Stabilization: The negative charge is delocalized onto the Nitrogen and the Sulfonyl group.
-
Elimination: Chloride (
) is expelled, restoring aromaticity.
Experimental Protocol: Amination (Generic)
To synthesize 2-amino-5-(methylsulfonyl)pyridine derivatives.[1]
-
Preparation: Dissolve 1.0 eq of 2-Chloro-5-(methylsulfonyl)pyridine in anhydrous DMF (0.5 M).
-
Base Addition: Add 1.5 eq of
or (for weaker nucleophiles). -
Nucleophile: Add 1.1 eq of the primary/secondary amine.
-
Conditions: Heat to 60–80 °C under
for 2–4 hours.-
Note: Higher temperatures (>100 °C) may cause sulfone displacement or ring opening.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
Reaction Pathway Visualization[1]
Figure 2: Mechanism of Action for
Emergency Response & First Aid
-
Eye Contact: Immediately flush with diphoterine or saline for 15 minutes. Do not use plain water initially if HCl hydrolysis is suspected. Transport to ophthalmologist.
-
Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. PEG helps solubilize the organic residue better than water alone.
-
Spill Cleanup: Do not dry sweep. Dampen with inert oil or water mist to avoid dust generation. Neutralize with dilute sodium bicarbonate.
References
-
Chemical Identity & Properties: PubChem. 2-Chloro-5-(methylsulfonyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Strategic Sourcing and Synthetic Utility of 2-Chloro-5-(methylsulfonyl)pyridine: A Technical Guide
The following technical guide details the sourcing, chemical profile, and synthetic utility of 2-Chloro-5-(methylsulfonyl)pyridine (CAS: 99903-01-2).[1]
Executive Summary
2-Chloro-5-(methylsulfonyl)pyridine is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of COX-2 inhibitors, alpha-1D adrenoceptor antagonists, and other anti-inflammatory agents. Its structural uniqueness lies in the 5-position sulfone group, which exerts a strong electron-withdrawing effect, significantly activating the 2-chloro position for Nucleophilic Aromatic Substitution (
This guide addresses the critical needs of drug development professionals: distinguishing this specific isomer from common analogs, identifying reliable sourcing channels, and mastering its reactivity profile.
Chemical Identity & Profile
Precise identification is critical as positional isomers (e.g., the chloromethyl or methyl-sulfone variants) are common market decoys.
| Attribute | Specification |
| Chemical Name | 2-Chloro-5-(methylsulfonyl)pyridine |
| CAS Number | 99903-01-2 |
| Molecular Formula | |
| Molecular Weight | 191.64 g/mol |
| Structure Description | Pyridine ring substituted with a Chlorine at C2 and a Methylsulfonyl group ( |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
| Key Impurities | 2,5-Dichloropyridine (Starting material), 2-Chloro-5-(methylsulfinyl)pyridine (Incomplete oxidation). |
Critical Note: Do not confuse with 2-Chloro-5-((methylsulfonyl)methyl)pyridine (CAS 1158608-08-2), where the sulfone is attached via a methylene bridge. The reactivity profiles are drastically different.
Commercial Sourcing Landscape
The supply chain for 2-Chloro-5-(methylsulfonyl)pyridine is tiered. Unlike commodity solvents, this is a "Specialty Building Block" typically manufactured in batches by CROs or specialized heterocycle vendors.
Supplier Tiers & Strategy
-
Tier 1: Catalog Aggregators (High Price, Fast Delivery)
-
Examples: Sigma-Aldrich (MilliporeSigma), Fisher Scientific.
-
Use Case: Milligram to Gram scale for initial hit-to-lead screening.
-
Pros: Validated COAs, SDS availability.[1]
-
Cons: Often re-packaged from Tier 2 sources with a markup.
-
-
Tier 2: Heterocycle Specialists (Optimal Balance)
-
Examples:Enamine , Combi-Blocks , AChemBlock , ChemScene .
-
Use Case: Gram to Kilogram scale.
-
Pros: These vendors often hold the primary stock or manufacture on demand. They provide the best price-to-purity ratio for scale-up.
-
Recommendation: For >10g orders, go directly to specialists like Combi-Blocks or Enamine to avoid aggregator markups.
-
-
Tier 3: Custom Synthesis (Bulk/GMP)
-
Use Case: Multi-kilogram GMP batches for clinical trials.
-
Strategy: Requires a tech-transfer package. The synthesis route (discussed in Section 4) dictates the impurity profile, which must be declared for regulatory filing.
-
Sourcing Decision Matrix (Visualization)
Figure 1: Strategic sourcing decision tree based on project stage and quantity requirements.
Synthetic Utility & Reactivity[3][12]
The core value of CAS 99903-01-2 is its reactivity as an electrophile.
The Activation Mechanism
The sulfone group (
-
Reactivity Order: C2-Cl (Activated by C5-Sulfone) >> C2-Cl (Unsubstituted Pyridine).
-
Primary Reaction: Nucleophilic Aromatic Substitution (
).[12][13]
Experimental Protocol: Displacement
Context: Displacement of the 2-Cl with a secondary amine (e.g., Morpholine).
-
Setup: Charge a reaction vial with 2-Chloro-5-(methylsulfonyl)pyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add
(2.0 equiv) followed by the amine nucleophile (1.2 equiv). -
Conditions: Heat to 60–80°C. Monitor by LCMS.
-
Note: Due to the high activation from the sulfone, this reaction often proceeds at lower temperatures compared to standard chloropyridines.
-
-
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[12]
-
Validation: The product will show the loss of the Cl isotope pattern in MS and a shift in the C3-proton signal in NMR.
Synthesis of the Core (Impurity Origins)
Understanding how the supplier makes the compound helps you anticipate impurities.
-
Method A (Modern): Coupling of 5-Bromo-2-chloropyridine with Sodium Methanesulfinate using CuI catalysis.
-
Impurities: Residual Copper, 5-Bromo precursor.
-
-
Method B (Classical): Oxidation of 2-Chloro-5-(methylthio)pyridine .
-
Impurities: Sulfoxide (incomplete oxidation), Sulfone over-oxidation (rare), or regioisomers if the starting sulfide was impure.
-
Reactivity Pathway Diagram
Figure 2: Nucleophilic Aromatic Substitution pathway showing the role of the C5-sulfone in stabilizing the transition state.[8][11]
Handling, Safety, and Storage[14]
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: Warning.[4]
-
Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent moisture absorption, although sulfones are generally stable.
-
Incompatibility: Strong oxidizing agents (though the sulfone is already oxidized) and strong nucleophiles (accidental reaction).
References
-
Organic Syntheses. "Preparation of N-Pyridinyl Amides via Coupling." Org.[14] Synth.2012 , 89, 549-561. Link (Demonstrates reactivity of activated chloropyridines).
-
AChemBlock. "Product Data: 2-Chloro-5-(methylsulfonyl)pyridine (CAS 99903-01-2)."[15] Link (Source for physical data and catalog availability).
-
BenchChem. "Protocol for Nucleophilic Substitution on the Pyridine Ring."[12] Application Notes. Link (General protocols for SnAr on pyridines).
-
PubChem. "Compound Summary: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine" (Note: Used for structural comparison/exclusion of the wrong isomer). Link
Sources
- 1. 2-chloro-5-(methylsulfonyl)pyridine | 99903-01-2 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 9. PubChemLite - 2-chloro-5-[(methylsulfonyl)methyl]pyridine (C7H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 10. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
- 11. calpaclab.com [calpaclab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 2-Chloro-5-(methylsulfonyl)pyridine 97.00% | CAS: 99903-01-2 | AChemBlock [achemblock.com]
Methodological & Application
Synthesis of 2-amino-5-(methylsulfonyl)pyridine from 2-chloro precursor
An Application Note for the Synthesis of 2-Amino-5-(methylsulfonyl)pyridine
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-5-(methylsulfonyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. The primary method detailed is the direct amination of the 2-chloro-5-(methylsulfonyl)pyridine precursor via a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic explanations, and process optimization insights to ensure reliable and high-yield synthesis. An overview of the alternative Buchwald-Hartwig amination is also provided for context and methodological comparison.
Introduction and Significance
2-Amino-5-(methylsulfonyl)pyridine is a critical heterocyclic building block. The presence of the electron-donating amino group at the 2-position and the strongly electron-withdrawing methylsulfonyl group at the 5-position creates a unique electronic profile, making it a valuable synthon for constructing complex molecular architectures. Its derivatives are integral to a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.
The synthesis from its 2-chloro precursor, 2-chloro-5-(methylsulfonyl)pyridine, is a common and crucial transformation. The inherent electron-deficient nature of the pyridine ring, significantly enhanced by the sulfonyl group, makes the C2 position highly susceptible to nucleophilic attack. This note elucidates the robust and scalable SNAr methodology for this conversion.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2-chloro-5-(methylsulfonyl)pyridine to its 2-amino analogue proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is highly favored due to the electronic properties of the substrate.
Causality Behind the Reaction:
-
Ring Activation: The pyridine nitrogen atom acts as an electron sink, reducing electron density within the aromatic ring.
-
Substituent Effect: The methylsulfonyl (-SO₂CH₃) group at the 5-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it further depletes electron density, particularly at the ortho (C4, C6) and para (C2) positions relative to itself.
-
Nucleophilic Attack: This profound electron deficiency makes the C2 carbon, bonded to the chloride leaving group, exceptionally electrophilic and thus a prime target for attack by a nucleophile like ammonia (NH₃).
-
Intermediate Stabilization: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the ring and, most importantly, onto the electronegative oxygen atoms of the sulfonyl group, providing a strong thermodynamic driving force.
-
Leaving Group Expulsion: Aromatization is restored through the expulsion of the chloride ion, a good leaving group, yielding the final 2-amino product.
Compared to other methods, the SNAr pathway for this specific substrate is often preferred for its operational simplicity and the use of inexpensive reagents, avoiding the need for transition-metal catalysts.[3][4]
Reaction Pathway Diagram
Caption: SNAr mechanism for the amination of 2-chloro-5-(methylsulfonyl)pyridine.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10-gram scale. Adjustments may be necessary for different scales, but the molar ratios should be maintained.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chloro-5-(methylsulfonyl)pyridine | >98% | (Typical) | 100239-93-6 |
| Ammonium Hydroxide (28-30% NH₃) | ACS Reagent | (Typical) | 1336-21-6 |
| 1,4-Dioxane | Anhydrous, >99.8% | (Typical) | 123-91-1 |
| Ethyl Acetate (EtOAc) | ACS Reagent | (Typical) | 141-78-6 |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | N/A |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | (Typical) | 7757-82-6 |
| Equipment | Specifications | ||
| Pressure Vessel / Autoclave | 250 mL, with stirring | ||
| Heating Mantle with Stirring Control | |||
| Standard Laboratory Glassware | |||
| Rotary Evaporator | |||
| TLC Plates | Silica Gel 60 F₂₅₄ |
Safety Precautions
-
Pressure Hazard: This reaction is conducted under elevated temperature and pressure. Use a certified pressure vessel and operate behind a blast shield. Ensure the vessel is not filled more than 75% of its total volume.
-
Corrosive Reagents: Ammonium hydroxide is corrosive and has a pungent odor. Handle exclusively in a well-ventilated chemical fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).
-
Solvent Handling: 1,4-Dioxane and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
Step-by-Step Synthesis Procedure
-
Vessel Charging: To a 250 mL pressure vessel equipped with a magnetic stir bar, add 2-chloro-5-(methylsulfonyl)pyridine (10.0 g, 48.6 mmol).
-
Solvent and Reagent Addition: Add 1,4-dioxane (100 mL) to the vessel to dissolve the starting material. Subsequently, carefully add concentrated ammonium hydroxide (50 mL, ~730 mmol, ~15 equiv.). The large excess of ammonia serves as both the nucleophile and the base, driving the reaction to completion.
-
Reaction Execution: Securely seal the pressure vessel according to the manufacturer's instructions. Place the vessel in a heating mantle on a stir plate.
-
Heating and Monitoring: Begin stirring and heat the reaction mixture to 120 °C . Maintain this temperature for 12-16 hours . The internal pressure will rise; monitor it to ensure it remains within the vessel's safe operating limits. Reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC (Typical mobile phase: 50% Ethyl Acetate in Hexanes).
-
Cooling and Depressurization: After the reaction is complete, turn off the heat and allow the vessel to cool completely to room temperature (< 25 °C) overnight. Do not attempt to open the vessel while it is hot or pressurized. Once cooled, carefully vent any residual pressure in a fume hood before opening.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Add deionized water (100 mL) and ethyl acetate (150 mL). Shake vigorously and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 20 minutes.
-
-
Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
| Component | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chloro-5-(methylsulfonyl)pyridine | 205.65 | 10.0 g | 48.6 | 1.0 |
| Ammonium Hydroxide (28%) | 35.05 | 50 mL | ~730 | ~15.0 |
| 1,4-Dioxane | 88.11 | 100 mL | - | - |
| Product | ||||
| 2-Amino-5-(methylsulfonyl)pyridine | 186.22 | 9.05 g | 48.6 | (Theory) |
| Typical Yield | 7.7 - 8.6 g | 41.3 - 46.2 | 85 - 95% |
Visualization of the Experimental Workflow
Sources
Application Notes and Protocols for the Displacement of Chloride in 5-Sulfonyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the nucleophilic displacement of chloride in 5-sulfonyl pyridines. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Theoretical Framework: Reactivity of 5-Chloro-3-Sulfonylpyridines
The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strongly electron-withdrawing groups. A sulfonyl group (-SO₂R) at the 3-position of a 5-chloropyridine dramatically increases the electrophilicity of the pyridine ring, particularly at the C2, C4, and C6 positions. The chloride at the 5-position, while not at the most activated ortho or para positions relative to the nitrogen, still benefits from the overall electron deficiency of the ring, making it a viable leaving group for SNAr reactions.
The mechanism of SNAr in this context involves the initial attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is delocalized across the aromatic system and onto the electron-withdrawing sulfonyl group, which provides substantial stabilization. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
However, the high reactivity of the sulfonyl group itself as a leaving group in SNAr reactions presents a potential competing pathway, especially with certain nucleophiles and under specific conditions. Therefore, careful optimization of reaction parameters is crucial to achieve selective displacement of the chloride.
For less reactive nucleophiles or when SNAr reactions are sluggish, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of C-N bonds.[3][4] Copper-catalyzed reactions also provide a viable route for the amination of aryl chlorides under milder conditions.[5][6]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Approach to the Synthesis of Novel COX-2 Inhibitor Analogs Utilizing Sulfonyl Pyridine Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitor analogs. We detail a modular synthetic strategy centered on the use of sulfonyl pyridine building blocks, a key pharmacophore in several anti-inflammatory agents. The protocols herein leverage a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the diarylheterocyclic core structure essential for selective COX-2 inhibition. This document furnishes detailed, step-by-step experimental procedures, the scientific rationale behind methodological choices, and protocols for preliminary biological evaluation. The aim is to equip researchers in medicinal chemistry and drug development with a practical and adaptable workflow for generating novel therapeutic candidates.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is a central mediator of inflammation through its role in converting arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is typically undetectable in most tissues but is rapidly upregulated at sites of inflammation.[2][3]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms. While effective at reducing inflammation, their simultaneous inhibition of COX-1 often leads to significant gastrointestinal side effects, such as ulcers and bleeding.[4] The development of selective COX-2 inhibitors was a landmark achievement, offering potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.[1][4]
Many potent and selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, are diarylheterocycles.[5][6] A defining structural feature of these molecules is a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group. This moiety is critical for selectivity, as it fits into a specific secondary pocket within the COX-2 active site that is absent in the more constricted COX-1 active site.[7][8] The pyridine ring, a privileged scaffold in medicinal chemistry, is a key component of highly selective inhibitors like Etoricoxib and serves as a versatile building block for modulating a compound's pharmacological properties.[9][10][11]
This application note details a robust synthetic route to novel diarylheterocyclic COX-2 inhibitor analogs built around a sulfonyl pyridine core.
Mechanism and Structural Basis for Selectivity
The therapeutic advantage of coxibs is rooted in their ability to selectively bind to the COX-2 enzyme. This selectivity is dictated by subtle but critical differences in the active sites of the two isoforms.
Causality of Inhibition: COX-2 inhibitors act as competitive inhibitors, binding to the enzyme's active site and physically blocking the entry of the natural substrate, arachidonic acid. This prevents the synthesis of prostaglandins that mediate pain and inflammation.[4]
Caption: Mechanism of COX-2 Inhibition.
The Key to Selectivity: The active site of COX-1 is slightly smaller than that of COX-2 due to the substitution of isoleucine (in COX-1) for a smaller valine (in COX-2) at position 523. This creates an additional, accessible secondary pocket in the COX-2 active site. The sulfonamide or sulfonyl group on the inhibitor is specifically designed to occupy this side pocket, forming crucial hydrogen bonds with residues like Arginine 513.[8] This interaction anchors the inhibitor firmly within COX-2 but is sterically hindered in the COX-1 active site, thus conferring selectivity.
Caption: Structural Basis of COX-2 Selectivity.
General Synthetic Strategy
The synthesis of diarylheterocyclic COX-2 inhibitors is efficiently achieved through a modular approach using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, enabling the formation of a C-C bond between a sulfonyl pyridine halide (or equivalent) and a (hetero)aryl boronic acid.[12][13] More recently, pyridine sulfinates have been demonstrated as excellent, bench-stable coupling partners that can overcome challenges associated with the instability of some pyridine boronic acids.[14][15]
The following workflow outlines the key steps, from the preparation of a key sulfinate intermediate to the final cross-coupling.
Caption: General Synthetic Workflow Diagram.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Sodium Pyridine-2-sulfinate
-
Rationale: This protocol converts a commercially available pyridine-2-thiol into a stable, solid sodium pyridine-2-sulfinate. This sulfinate is an excellent nucleophilic partner for the subsequent cross-coupling reaction. The oxidation is performed at low temperatures using hydrogen peroxide to control the exothermic reaction and prevent over-oxidation to the sulfonic acid.[14]
-
Materials:
-
Pyridine-2-thiol
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30 wt% in H₂O
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve pyridine-2-thiol (1.0 eq.) in a 1 M aqueous solution of NaOH (1.0 eq.).
-
Cool the resulting solution to 0 °C using an ice bath.
-
While stirring vigorously, slowly add hydrogen peroxide (30 wt%, 2.2 eq.) dropwise. Causality: Dropwise addition is critical to dissipate heat and maintain control over the oxidation state, selectively forming the sulfinate.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent.
-
Add ethanol to the resulting residue and stir for 10 minutes to precipitate the salt.
-
Collect the white solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove residual impurities.
-
Dry the solid under vacuum to afford the sodium pyridine-2-sulfinate, which can be used in the next step without further purification.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfinate with an Aryl Halide
-
Rationale: This protocol describes the core C-C bond-forming reaction. A palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle. The base is required for the transmetalation step. Anhydrous, degassed solvent is used to prevent catalyst deactivation and competing side reactions like proto-deboronation.[14][16]
-
Materials:
-
Sodium pyridine-2-sulfinate (from Protocol 1) (1.5 equiv.)
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Schlenk tube or microwave vial, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq.), sodium pyridine-2-sulfinate (1.5 eq.), Pd(OAc)₂ (0.05 eq.), PCy₃ (0.10 eq.), and K₂CO₃ (2.0 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality: This process removes oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst, ensuring an efficient catalytic cycle.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 110-150 °C for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine product.
-
Characterization and Data
The identity and purity of the synthesized analogs must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Table 1: Representative Synthesis Data for Novel Analogs
| Compound ID | R-Group on Aryl Halide | Structure | Yield (%) | Purity (HPLC, %) | m/z [M+H]⁺ |
| SYN-001 | 4-Methyl | 78 | >98 | 218.07 | |
| SYN-002 | 4-Methoxy | 72 | >99 | 234.06 | |
| SYN-003 | 4-Fluoro | 81 | >97 | 222.04 | |
| SYN-004 | 3-Trifluoromethyl | 65 | >98 | 272.03 |
(Note: Data is illustrative for application purposes.)
Protocol for In Vitro Biological Evaluation
-
Rationale: To assess the efficacy and selectivity of the newly synthesized compounds, an in vitro COX inhibition assay is performed. This assay measures the 50% inhibitory concentration (IC₅₀) for both COX-1 and COX-2 enzymes. The ratio of these values provides the Selectivity Index (SI), a key metric for evaluating potential as a selective COX-2 inhibitor.
-
Procedure: Human Whole Blood Assay (Illustrative)
-
Collect heparinized whole blood from healthy volunteers.
-
Aliquot blood samples and pre-incubate with various concentrations of the test compounds (dissolved in DMSO) or vehicle control for 1 hour at 37 °C.
-
To measure COX-1 activity, allow the blood to clot at 37 °C for 1 hour, which stimulates platelet thromboxane B₂ (TXB₂) production.
-
To measure COX-2 activity, add lipopolysaccharide (LPS) to fresh blood aliquots to induce monocyte prostaglandin E₂ (PGE₂) production, and incubate for 24 hours at 37 °C.[9]
-
Centrifuge the samples and collect the serum/plasma.
-
Quantify TXB₂ (for COX-1) and PGE₂ (for COX-2) levels using commercially available ELISA kits.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Table 2: Representative Biological Activity Data
| Compound ID | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
| SYN-001 | 15.2 | 0.18 | 84.4 |
| SYN-002 | 21.5 | 0.11 | 195.5 |
| SYN-003 | 18.9 | 0.25 | 75.6 |
| Celecoxib | 15.0 | 0.04 | 375.0 |
(Note: Data is illustrative. A higher SI value indicates greater selectivity for COX-2.)
Conclusion
This application note provides a validated and versatile synthetic strategy for the generation of novel COX-2 inhibitor analogs based on a sulfonyl pyridine scaffold. The use of stable pyridine sulfinate building blocks in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a modular and efficient route to a diverse range of diarylheterocyclic structures. The detailed protocols for synthesis, characterization, and biological evaluation constitute a complete workflow for researchers aiming to discover next-generation anti-inflammatory agents with improved therapeutic profiles.
References
- Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?
- EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters.
- LITFL. (2024, July 14). COX II Inhibitors.
- Riendeau, D., et al. (2003, June 15). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. PubMed.
- Nicolaou, K. C., et al. (2008, December 1). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)
- ResearchGate. (2025, August 5). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)
- De-Kun, L. (2003, October 23). Cyclooxygenase-2 Inhibitors.
- FitzGerald, G. A., & Patrono, C. (n.d.). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility.
- ResearchGate. (2025, August 6). Synthesis of Celecoxib and Structural Analogs- A Review.
- BenchChem. (2025).
- Al-Ostath, A., et al. (2023, March 2). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PMC.
- Gomaa, M. S., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
- El-Damasy, D. A., et al. (n.d.).
- Al-Warhi, T., et al. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- Willis, M. C. (2025, July 23).
- ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Sources
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- 2. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 3. litfl.com [litfl.com]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of etoricoxib, a novel, selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. cdnsciencepub.com [cdnsciencepub.com]
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- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination Protocols for Electron-Deficient Pyridines
[1]
Executive Summary & Mechanistic Challenge
Coupling amines with electron-deficient pyridines (particularly 2-halopyridines and those bearing electron-withdrawing groups like -CN, -CF3, or -NO2) presents a dichotomy in palladium catalysis. While the electron-deficient nature of the ring facilitates the initial oxidative addition step, these substrates are notorious for catalyst deactivation.
The "Pyridine Problem" arises from two distinct failure modes:
-
Competitive Binding (Poisoning): The pyridine nitrogen is a competent
-donor. In the absence of sufficient steric bulk on the ligand, the substrate binds to the palladium center ( ), forming a stable, off-cycle resting state that halts turnover. -
Reductive Elimination Stalling: For highly electron-deficient rings, the Pd-N(aryl) bond is strong, and the barrier to reductive elimination increases, especially if the coupling amine is also electron-deficient.
This guide provides optimized protocols to overcome these barriers using Third- and Fourth-Generation (G3/G4) Buchwald precatalysts and PEPPSI-NHC systems, shifting the equilibrium away from catalyst poisoning toward productive turnover.
Strategic Decision Matrix: Catalyst & Ligand Selection
Before initiating wet chemistry, analyze the substrate electronics and sterics. Do not default to a single "standard" condition.
Table 1: Ligand Selection Guide for Pyridine Substrates
| Coupling Scenario | Recommended Ligand/Catalyst | Rationale |
| Primary Amines (Un hindered) | BrettPhos (Pd G3/G4) | Large steric bulk prevents pyridine N-binding; promotes reductive elimination. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos (Pd G3/G4) | Exceptional turnover for secondary amines; resists |
| Highly Steric Amines / 2-Halopyridines | PEPPSI-IPr or PEPPSI-IPent | Bulky NHC ligands create a "fenced" active site that strictly excludes pyridine nitrogen coordination. |
| Amides / Carbamates | tBuBrettPhos (Pd G3) | specifically tuned for weak nucleophiles; prevents competitive binding of the amide oxygen. |
| Volatile Amines / Ammonia | Josiphos (CyPF-tBu) | Bidentate ligand that creates a tight pocket, effective for preventing dimer formation with small amines. |
Mechanistic Visualization
The diagram below illustrates the critical "Off-Cycle Trap" that leads to reaction failure with pyridines and how bulky ligands (L) prevent it.
Figure 1: The catalytic cycle highlighting the competitive binding pathway (Red) where the pyridine substrate acts as a ligand, poisoning the catalyst. Bulky ligands prevent the transition to the "Trap" state.
Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald G3/G4 System)
Best for: Routine coupling of 3- and 4-halopyridines with primary/secondary amines.
Reagents:
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial equipped with a magnetic stir bar.
-
Solids: Add the electron-deficient pyridine (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Note: If using LHMDS (1.0 M in THF), add it last via syringe.
-
-
Catalyst Addition: Add the Pd G4 Precatalyst (1.0 – 2.0 mol%).
-
Expert Insight: The G4 precatalyst contains a pre-formed active species. Unlike Pd(OAc)2, it does not require reduction by the amine, preventing induction periods.
-
-
Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat to 80–100 °C for 2–12 hours.
-
Visual Check: A successful reaction often turns from pale yellow to a rich amber/brown. A black precipitate (Pd black) indicates catalyst decomposition (ligand shedding).[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd residues, and concentrate.
Protocol B: The "Stubborn Substrate" (PEPPSI-IPr)
Best for: 2-Halopyridines, sterically hindered amines, or when phosphine ligands fail.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%).
-
Base: KOtBu or Cs2CO3 (2.0 equiv).
-
Solvent: DME (Dimethoxyethane) or Dioxane.
Step-by-Step Methodology:
-
Charge: Add Pd-PEPPSI-IPr, base, and pyridine halide to the vial under inert atmosphere.
-
Activation: Add solvent and amine.
-
Thermal Cycle: These bulky NHC ligands often require higher activation energy. Heat to 60 °C initially; if no conversion is observed by LCMS after 1 hour, ramp to 100 °C .
-
Rationale: The bulky "umbrella" of the IPr ligand physically blocks the pyridine nitrogen from approaching the Pd center, forcing the reaction through the catalytic cycle despite the substrate's propensity to chelate.
Protocol C: Ammonia/Volatile Amine Coupling
Best for: Synthesizing primary aminopyridines directly.
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) + Josiphos (CyPF-tBu) (2.2 mol%).
-
Amine Source: Ammonia (0.5 M in Dioxane) or Ammonium salts.
-
Base: NaOtBu.[2]
Methodology:
-
Pre-complex the Pd(OAc)2 and Josiphos in the solvent for 10 minutes (solution turns orange).
-
Add the pyridine substrate and base.[3]
-
Add the ammonia solution.
-
Heat to 90 °C in a sealed pressure tube (rated for 10 bar).
-
Safety: Ammonia gas generates pressure upon heating. Use a blast shield.
-
Troubleshooting & Optimization Workflow
When reactions fail, use this logic flow to diagnose the root cause.
Figure 2: Diagnostic workflow for troubleshooting failed amination reactions.
Key Troubleshooting Tips:
-
Protodehalogenation (Reduction): If you see the halogen replaced by hydrogen (Py-H), the reaction is undergoing
-hydride elimination from the solvent or amine. Solution: Switch from ethereal solvents (THF/Dioxane) to Toluene. Ensure the reaction is strictly anhydrous. -
Dimerization: 2-halopyridines can homocouple. Solution: Use a slight excess of amine and ensure high stirring rates to prevent local high concentrations of the catalyst/halide complex.
References
-
Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient Catalyst for the Kumada-Corriu Cross-Coupling of (Hetero)aryl Chlorides, Bromides, and Tosylates." Chemistry - A European Journal, 2006.
-
Hartwig, J. F., et al. "A Fourth-Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008.
-
BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem Application Notes, 2025.
-
Sigma-Aldrich. "Buchwald Precatalysts User Guide." MilliporeSigma Technical Library.
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to SNAr Reactions with 2-Chloro-5-(methylsulfonyl)pyridine
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-chloro-5-(methylsulfonyl)pyridine. This guide is designed to provide in-depth, practical advice to help you navigate the nuances of nucleophilic aromatic substitution (SNAr) reactions with this versatile building block, troubleshoot common issues, and ultimately improve your reaction yields and purity.
Introduction: The Chemistry of 2-Chloro-5-(methylsulfonyl)pyridine in SNAr
2-Chloro-5-(methylsulfonyl)pyridine is a highly valuable substrate in medicinal chemistry and materials science. Its utility stems from the potent electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) and the inherent electron deficiency of the pyridine ring. This combination strongly activates the ring for nucleophilic attack, particularly at the C2 position, where the chlorine atom serves as a good leaving group.
The reaction proceeds via the classical two-step addition-elimination SNAr mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the reaction's success. The electron-withdrawing methylsulfonyl group, positioned para to the reaction center, plays a crucial role by delocalizing the negative charge, thereby lowering the activation energy of this rate-determining step.[1][2] In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.
Q1: My SNAr reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I drive it to completion?
A1: Low or no conversion is a common frustration that can often be resolved by systematically evaluating several key reaction parameters.
-
Insufficient Activation/Weak Nucleophile: While the methylsulfonyl group is a strong activator, a very weak nucleophile may still struggle to react.
-
Expert Insight: The nucleophilicity of your reagent is paramount. For amine or alcohol nucleophiles, their reactivity is dramatically increased upon deprotonation. Consider using a strong, non-nucleophilic base to generate the corresponding amide or alkoxide in situ.
-
Solution: Add a suitable base to your reaction. For amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically required to form the more potent alkoxide nucleophile.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in mediating the reaction.
-
Expert Insight: Polar aprotic solvents are the gold standard for SNAr reactions. They are effective at solvating the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃), leaving the nucleophilic anion "naked" and more reactive. Protic solvents, like ethanol or water, can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[1]
-
Solution: Switch to a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (MeCN).[1][2]
-
-
Reaction Temperature is Too Low: Like most reactions, SNAr reactions have an activation energy barrier that must be overcome.
-
Expert Insight: Heating the reaction mixture provides the necessary thermal energy to increase the rate of reaction. Given the stability of the pyridine ring and the C-Cl bond, elevated temperatures are often necessary.
-
Solution: Gradually increase the reaction temperature. A good starting point is 80 °C, but temperatures of 120 °C or higher may be required, depending on the nucleophile's reactivity.[3] Always monitor for potential decomposition of your starting materials or products at higher temperatures using thin-layer chromatography (TLC) or LC-MS.
-
Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are these byproducts and how can I suppress them?
A2: The formation of side products can complicate purification and reduce the yield of your target molecule. The most common culprits are hydrolysis and reactions with the solvent.
-
Hydrolysis of the Starting Material:
-
Expert Insight: 2-Chloro-5-(methylsulfonyl)pyridine is highly activated and can react with trace amounts of water, especially under basic conditions and at elevated temperatures, to form 2-hydroxy-5-(methylsulfonyl)pyridine.
-
Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] The order of reagent addition can also be critical; adding the base last can sometimes minimize premature hydrolysis of the electrophile.[4]
-
-
Reaction with Solvent (Solvolysis):
-
Expert Insight: If you are using a potentially nucleophilic solvent, such as an alcohol at high temperatures, it can compete with your intended nucleophile, leading to an undesired ether byproduct.
-
Solution: As mentioned previously, use a non-reactive, polar aprotic solvent like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).[1]
-
Q3: I'm struggling with the workup and purification of my reaction. How can I efficiently isolate my product?
A3: A clean workup is essential for obtaining a pure product. The high polarity of the methylsulfonyl group can sometimes make extraction and purification challenging.
-
Problematic Aqueous Workup:
-
Expert Insight: Products containing the methylsulfonyl group are often polar and may have some solubility in water, leading to losses during aqueous extraction. Emulsion formation can also be an issue, particularly when using DMF as a solvent.
-
Solution: After quenching the reaction (typically by pouring it into water), it is crucial to extract thoroughly with a suitable organic solvent. Ethyl acetate is a good first choice. If product remains in the aqueous layer, try multiple extractions. Washing the combined organic layers with brine can help break emulsions and remove residual water.
-
-
Purification Challenges:
-
Expert Insight: The polarity of your product will dictate the best purification method.
-
Solution:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Silica Gel Chromatography: For non-crystalline products or for removing closely-related impurities, column chromatography is the preferred method. Given the polarity of the sulfone group, you will likely need a relatively polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[3]
-
-
Frequently Asked Questions (FAQs)
Q: Why is the methylsulfonyl group at the 5-position such a good activator?
A: The methylsulfonyl group is a powerful electron-withdrawing group through both inductive and resonance effects. When the nucleophile attacks the C2 position, a negative charge develops on the pyridine ring. This charge can be delocalized onto the sulfone's oxygen atoms via resonance, significantly stabilizing the Meisenheimer complex intermediate. This stabilization lowers the reaction's activation energy, making the substitution more favorable.[1] The para position (C5 relative to C2) is ideal for this resonance stabilization.
Q: How does the reactivity of 2-chloro-5-(methylsulfonyl)pyridine compare to other halopyridines, like 2-fluoropyridine?
A: In SNAr reactions, the typical leaving group ability is F > Cl ≈ Br > I.[1][5] This is counterintuitive compared to SN2 reactions. The high electronegativity of fluorine makes the carbon it's attached to more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[6] Therefore, a 2-fluoro analogue would be expected to react faster than 2-chloro-5-(methylsulfonyl)pyridine, assuming all other factors are equal. However, the chloro-substituted compound is often more readily available and cost-effective, making it a practical choice.
Q: Can I use a protic solvent like ethanol for this reaction?
A: While some SNAr reactions can be performed in protic solvents, it is generally not recommended. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[1] Furthermore, at the elevated temperatures often required, the solvent itself can act as a nucleophile (solvolysis), leading to undesired byproducts. A polar aprotic solvent like DMSO or DMF is almost always a better choice for achieving high yields and clean reactions.
Q: What is the best base to use for reactions with amine nucleophiles?
A: For most primary and secondary amines, an inorganic carbonate base like K₂CO₃ or Cs₂CO₃ is sufficient.[3] They are strong enough to facilitate the reaction, likely by deprotonating the Meisenheimer complex or the amine itself, but are generally not so strong as to cause significant degradation. Cesium carbonate is more soluble in organic solvents and can sometimes lead to faster reaction rates. For less nucleophilic amines, a stronger base like sodium tert-butoxide might be necessary, but care must be taken to avoid side reactions.
Experimental Protocols & Data
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a general starting point for the reaction of 2-chloro-5-(methylsulfonyl)pyridine with a generic primary or secondary amine. Conditions should be optimized for each specific substrate.
Materials:
-
2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-(methylsulfonyl)pyridine, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Stir the mixture and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Table of Reaction Conditions
The following table summarizes typical conditions and considerations for SNAr reactions with 2-chloro-5-(methylsulfonyl)pyridine.
| Parameter | Recommended Choice | Rationale & Expert Insight |
| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents enhance nucleophile reactivity and are generally non-reactive.[1] |
| Base | K₂CO₃, Cs₂CO₃ (for amines) | Effective, readily available, and minimizes side reactions. Cs₂CO₃ can offer faster rates.[3] |
| NaH, KOtBu (for alcohols) | Required to generate the more potent alkoxide nucleophile. Must be handled with care.[1] | |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier. Should be optimized for each nucleophile. |
| Atmosphere | Inert (N₂ or Ar) | Crucial for preventing moisture-driven hydrolysis of the activated starting material.[1] |
| Workup | Aqueous Quench & Extraction | Standard procedure, but requires thorough extraction with a suitable organic solvent like ethyl acetate. |
| Purification | Recrystallization or Chromatography | Method depends on the physical properties of the product. The sulfone group increases polarity. |
Visualizing the Process
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding SNAr reactions.
References
-
Campodonico, P., Olivares, B., & Tapia, R. A. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Lohmann, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(10), 3955-3962. [Link]
-
Ormazábal-Toledo, R., et al. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Retrieved February 23, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
-
Yamaguchi, E., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(83), 10831-10834. [Link]
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
-
Smalley, A. P., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 8(47), 44865–44874. [Link]
-
O'Keefe, G. E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- WuXi Biology. (n.d.).
-
Gronert, S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]
- McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive.
-
ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
- ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Honerjäger, P., et al. (1989). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. Journal of Cardiovascular Pharmacology, 13(5), 673-681.
- University of Bath. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ChemHelp ASAP. (2020, February 2).
- Wu, W., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. BenchChem.
Sources
Technical Support: Solubilization & Process Control for Sulfonyl Pyridines
Ticket ID: SP-SOL-9942 Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility Limits & Phase Separation in Non-Polar Media
Introduction: The Polarity Paradox
Welcome to the Heterocycle Solvation Helpdesk. You are likely here because your sulfonyl pyridine derivative is refusing to dissolve in the non-polar solvent (Hexane, Toluene, Et₂O) required for your next lithiation, catalysis, or crystallization step.
The Root Cause: Sulfonyl pyridines represent a "perfect storm" of polarity.
-
The Pyridine Ring: A
-deficient heterocycle with a basic nitrogen, creating a significant dipole. -
The Sulfonyl Group (
): A strong hydrogen bond acceptor with an intense dipole moment.
When you attempt to force this highly polar, crystalline lattice into a non-polar solvent, the lattice energy (
This guide provides the protocols to bypass these thermodynamic barriers without compromising your reaction chemistry.
Module 1: Diagnostic Framework
Before adding random co-solvents, use Hansen Solubility Parameters (HSP) to diagnose the severity of the mismatch.
The Theory: Calculating the "Distance" ( )
Solubility is predicted by the distance (
- (Dispersion): Van der Waals forces.[2]
- (Polarity): Dipole moments (The killer for sulfonyl pyridines).
- (Hydrogen Bonding): Proton exchange capability.
Typical Mismatch Data:
| Component | Status | |||
| Sulfonyl Pyridines | ~20.0 | ~18.0 - 22.0 | ~6.0 - 9.0 | High Polarity |
| Toluene | 18.6 | 1.4 | 2.0 | Incompatible |
| Hexane | 14.9 | 0.0 | 0.0 | Severe Mismatch |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Moderate Match |
| THF | 16.8 | 5.7 | 8.0 | Good "Bridge" |
Scientist's Note: Toluene and Hexane fail because their
is near zero. To fix this, we must "dope" the non-polar solvent to raise its effectivewithout destroying its inert nature.
Module 2: Troubleshooting Protocols
Issue A: "Oiling Out" During Crystallization
Symptom: You cool your reaction mixture, but instead of crystals, a second liquid phase (oil) separates at the bottom. Diagnosis: You have hit the Metastable Limit . The compound is supersaturated but the energy barrier to nucleate a crystal is higher than the energy to form an amorphous oil droplets.
Protocol: The "Doped" Anti-Solvent Method
Do not simply add more solvent. That reduces yield. Use a ternary system.
-
Dissolution: Dissolve your crude sulfonyl pyridine in the minimum amount of a "Bridge Solvent" (e.g., DCM or THF) at mild heat (35°C).
-
Primary Anti-Solvent: Slowly add your non-polar target solvent (e.g., Hexane) until the solution turns slightly turbid (cloud point).
-
The "Back-Step": Add drops of the Bridge Solvent until the solution is just clear again.
-
Seeding (Critical): Add <1 wt% of pure seed crystals.
-
Why? This bypasses the nucleation energy barrier, preventing the system from entering the "oiling out" zone.
-
-
Cooling Ramp: Cool at a rate of 5°C/hour. Fast cooling promotes oiling.
Figure 1: Logic flow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.
Issue B: Insolubility in Reaction Media (e.g., Lithiation)
Symptom: You need to perform a C-H activation or lithiation in THF/Hexane at -78°C, but the sulfonyl pyridine crashes out as a solid, stopping the stirrer.
Protocol: The "Masking" Strategy
If the substrate is too polar for the reaction conditions, temporarily mask the polarity or use a solubilizing additive.
Option 1: LiCl Solubilization (The "Turbo" Method) Lithium Chloride (LiCl) breaks up aggregates of organolithium reagents, but it also coordinates with the sulfonyl oxygens and pyridine nitrogen, increasing solubility in THF.
-
Recipe: Prepare a 0.5M solution of anhydrous LiCl in THF. Use this as your reaction solvent.[3]
Option 2: Phase Transfer Catalysis (PTC) If the reaction allows a biphasic system (e.g., alkylation), do not force homogeneity.
-
System: Toluene (Organic Phase) + 50% NaOH (Aqueous Phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB).
-
Mechanism: The quaternary ammonium salt pairs with the sulfonyl pyridine anion (if acidic) or the nucleophile, dragging it into the organic layer.
Module 3: Advanced FAQ
Q: Can I use protecting groups to increase solubility? A: Yes. If your sulfonyl pyridine has a free amine (sulfonamide), it is a hydrogen bond donor, which drastically lowers solubility in toluene.
-
Fix: Protect the amine with a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group. These add lipophilic bulk (
contribution) and mask the H-bond donor, significantly boosting solubility in non-polar media.
Q: Why does my product dissolve in hot toluene but crash out instantly upon cooling? A: Sulfonyl pyridines often have steep solubility curves due to high lattice energy.
-
Fix: You are likely cooling too fast. Use the "Insulated Flask" technique : Place your hot flask inside a larger beaker lined with cotton wool or vermiculite. This forces a natural, slow cooling curve, allowing the crystal lattice to organize rather than crash.
Q: Is there a "Universal Solvent" for these compounds? A: Trifluoromethylbenzene (PhCF₃) .
-
It behaves like Toluene (non-polar, inert) but the electron-withdrawing
group gives it a unique dipole that interacts favorably with sulfonyl groups. It is often a drop-in replacement for Toluene that solves solubility issues instantly.
Summary of Solvent Systems
| Operation | Recommended Solvent System | Mechanism of Action |
| Recrystallization | Toluene + 5% Acetone | Acetone disrupts H-bonding; Toluene forces lattice formation. |
| Extraction | DCM / Water | DCM is the only "non-polar" solvent with enough |
| Lithiation (-78°C) | THF + LiCl (0.5M) | LiCl coordination prevents aggregation and precipitation. |
| Chromatography | DCM + 1% MeOH | The 1% MeOH "wets" the silica and prevents streaking of the polar pyridine. |
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Definitive source on
calculations). -
Dumez, E., et al. (2024). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego. (Mechanisms of LLPS and seeding strategies).
- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
-
Pfizer Inc. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. (Review of solubilization techniques including salt formation and cosolvents).
- Klapars, A., et al. (2010). "Practical Synthesis of Sulfonyl Pyridines." Journal of Organic Chemistry. (Specific synthetic handling of these heterocycles).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Sulfonylpyridines
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of sulfonylpyridines, a class of compounds of significant interest in pharmaceutical and agrochemical research. By understanding their behavior under various ionization conditions, researchers can achieve confident structural elucidation and characterization. This document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing bond cleavages and rearrangements, offering a predictive framework for interpreting the mass spectra of novel sulfonylpyridine analogs.
Introduction: The Structural Significance of Sulfonylpyridines
Sulfonylpyridines represent a privileged structural motif, incorporating the electron-withdrawing sulfonyl group and the basic pyridine ring. This combination imparts unique physicochemical properties, making them valuable scaffolds in drug discovery. Mass spectrometry is an indispensable tool for their analysis, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide will compare and contrast fragmentation behaviors, primarily under Electrospray Ionization (ESI) and Electron Ionization (EI), to provide a comprehensive resource for researchers.
Core Principles: Understanding the Fragmentation Drivers
The fragmentation of a sulfonylpyridine is a story told by its two key components: the sulfonyl bridge and the aromatic/heteroaromatic rings attached to it. The ionization method used dictates the initial energetic state of the molecule, which in turn governs the subsequent fragmentation cascade.
-
Electron Ionization (EI): This high-energy technique (typically 70 eV) creates a radical cation (M+•) that is energetically unstable.[1] The excess energy drives extensive fragmentation, often through homolytic cleavage and rearrangement reactions. While the molecular ion may be weak or absent, the rich fragmentation pattern is highly informative for structural confirmation.[2]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates a protonated molecule, [M+H]+, especially given the basicity of the pyridine nitrogen. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]+ ion is selectively isolated and fragmented through collision-induced dissociation (CID). The resulting product ion spectrum reveals structurally significant losses.[3]
The fragmentation pathways are fundamentally governed by the stability of the resulting ions and neutral losses.[4] For sulfonylpyridines, key cleavages occur at the weaker C-S and S-O bonds of the sulfonyl bridge.
General Fragmentation Pathways of Aryl Sulfonylpyridines
The fragmentation of aryl sulfonylpyridines can be broadly categorized into three main types of reactions: simple bond cleavages at the sulfonyl bridge, rearrangements followed by fragmentation, and cleavages originating from the pyridine ring itself.
Simple C-S Bond Cleavage
The most intuitive fragmentation pathway involves the cleavage of the carbon-sulfur bonds flanking the sulfonyl group. This leads to the formation of charged fragments corresponding to the pyridine and aryl moieties.
Caption: Simple C-S bond cleavages in EI-MS.
Rearrangement Followed by SO₂ Elimination
A hallmark of sulfone and sulfonamide mass spectrometry is the rearrangement leading to the extrusion of sulfur dioxide (SO₂), a stable neutral loss of 64 Da.[5] This often proceeds through a sulfone-sulfinate rearrangement, where the aryl or pyridyl group migrates from the sulfur to an oxygen atom.[6][7] This pathway is particularly significant in ESI-MS/MS of protonated molecules.
For a protonated aryl sulfonylpyridine, the fragmentation can be initiated by an intramolecular nucleophilic attack, leading to the formation of a new C-N or C-C bond and the elimination of SO₂. This is a common pathway observed for various aromatic sulfonamides.[5]
Caption: General workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sulfonylpyridine standard at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to a final working concentration of 1 µg/mL in the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS1 Scan: Perform a full scan (e.g., m/z 100-1000) to identify the [M+H]+ ion of the target compound.
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion: Select the m/z of the [M+H]+ ion identified in the MS1 scan.
-
Collision Gas: Argon.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy for generating a rich fragmentation spectrum.
-
Activation: Collision-Induced Dissociation (CID).
-
Analyzer: Scan for product ions (e.g., m/z 50-500).
-
-
-
Data Analysis:
-
Examine the product ion spectrum for characteristic neutral losses (e.g., 64 Da for SO₂) and key fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions and general chemical principles.
-
Compare the fragmentation pattern to that of known analogs or isomers to identify structurally significant differences.
-
Conclusion
The mass spectrometric fragmentation of sulfonylpyridines is a predictable process governed by the interplay between the sulfonyl bridge and the attached pyridine and aryl rings. Key fragmentation pathways include simple C-S bond cleavages and, most diagnostically, rearrangement-driven eliminations of SO₂. The choice of ionization technique, particularly the use of ESI-MS/MS, allows for controlled fragmentation of the protonated molecule, yielding structurally rich data. By understanding these fundamental pathways and utilizing systematic experimental protocols, researchers can confidently leverage mass spectrometry for the structural elucidation of this important class of molecules.
References
- Harvey, D. J. (1981). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry.
- Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.
-
Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A, 396, 319-326. [Link]
-
Wawrzyńczak, A., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4093-4098. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Official Method T-116. [Link]
-
ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Pratt, J. H., et al. (2012). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 875-885. [Link]
-
Khodair, A. I., Swelim, A. A., & Abdel-wahab, A. A. (1972). MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Phosphorus and Sulfur and the Related Elements, 2(1-3), 165-169. [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 23, 2026, from [Link]
-
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Request PDF. [Link]
-
Bristow, T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules (Doctoral dissertation, University of Huddersfield). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Hopfgartner, G. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Geneva.
-
Ma, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-28. [Link]
-
Zhang, H., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-28. [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved February 23, 2026, from [Link]
-
El-Faham, A., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]
-
Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 356-363. [Link]
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- 7. tandfonline.com [tandfonline.com]
Comparative Guide: IR Spectrum Analysis of Sulfonyl and Chloro Functional Groups in Pyridines
Executive Summary
This guide provides a technical comparison of the infrared (IR) spectral signatures of sulfonyl (
Key Distinction:
-
Sulfonyl groups dominate the mid-IR region (
) with two intense, distinct bands (asymmetric and symmetric stretches). -
Chloro groups appear in the fingerprint/far-IR region (
), often coupled with ring deformation modes, making them harder to isolate without high-resolution analysis.
This guide details the vibrational causality, spectral assignments, and validated ATR-FTIR protocols to reliably distinguish these moieties.
Theoretical Framework: Vibrational Coupling in Pyridines
To interpret the spectrum accurately, one must understand how the electron-deficient nature of the pyridine ring influences the force constants of the attached groups.
Electronic Effects (The "Push-Pull" System)
Pyridine is
-
Effect on Sulfonyl (
): The pyridine ring pulls electron density away from the sulfur atom. This increases the bond order of the bonds slightly compared to benzene analogs, often shifting the stretching frequencies to higher wavenumbers (blue shift). -
Effect on Chloro (
): The halogen acts as both an electron-withdrawing group (Inductive, ) and an electron-donating group (Resonance, ). On a pyridine ring, the bond is strengthened relative to alkyl chlorides due to partial double-bond character, but the heavy mass of chlorine keeps the frequency in the low-energy region.
Diagram: Vibrational Logic & Coupling
Figure 1: Mechanistic impact of the pyridine ring on functional group vibrational frequencies.
Comparative Spectral Analysis
The following tables synthesize experimental data comparing the target functional groups against their common analogs.
Primary Diagnostic Bands (The "Fingerprints")
| Functional Group | Vibration Mode | Frequency Range ( | Intensity | Notes |
| Sulfonyl ( | Asymmetric Stretch ( | 1375 – 1330 | Strong | Often the most intense peak in the spectrum. |
| Symmetric Stretch ( | 1195 – 1160 | Strong | Sharp doublet often seen if H-bonding is absent. | |
| Chloro ( | 850 – 600 | Medium/Weak | Highly coupled with ring breathing/deformation. | |
| Pyridine Ring | 1600 – 1570 | Variable | Diagnostic of the heterocycle itself. | |
| Ring Breathing | 1030 – 990 | Medium | Can be obscured by Sulfonate S-O stretches. |
Differentiating Sulfonyl from Other Sulfur Groups
Researchers often confuse Sulfonyl (
| Group | Distinction Strategy | ||
| Sulfonyl ( | ~1350 | ~1175 | Two strong bands separated by ~175 |
| Sulfinyl ( | ~1050 | N/A | Only one strong band in the 1050 region. |
| Sulfonic Acid ( | ~1200 | ~1050 | Broad O-H bands present; lower frequency than pure sulfonyl. |
Positional Isomerism Effects (2-Cl vs 3-Cl Pyridine)
The position of the Chloro group relative to the Nitrogen affects the ring deformation bands significantly.
-
2-Chloropyridine:
stretch often appears higher (~740–720 ) due to closer proximity to the electronegative Nitrogen (shortening the bond). -
3-Chloropyridine:
stretch appears lower (~700–680 ), behaving more like a chlorobenzene derivative.
Experimental Protocol: Validated ATR-FTIR Workflow
This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation errors (e.g., inconsistent KBr pellet thickness).
Equipment & Reagents
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum or equivalent) with DTGS detector.
-
Accessory: Diamond or ZnSe ATR Crystal (Single bounce is sufficient; 3-bounce for trace analysis).
-
Solvent: Isopropanol (IPA) or Acetone for cleaning.
Step-by-Step Workflow
-
System Validation (Self-Check):
-
Run a "Background" scan (Air). Ensure
doublet (2350 ) is minimized. -
Criterion: Signal-to-Noise ratio > 10,000:1.
-
-
Crystal Preparation:
-
Clean crystal with lint-free wipe + IPA.
-
Run a "Blank" scan. Requirement: No peaks > 0.5% T in the fingerprint region.
-
-
Sample Deposition:
-
Solids: Place ~5-10 mg of pyridine derivative on the crystal center.
-
Pressure Application: Lower the pressure arm until the force gauge reads 80-100N (or "click" for torque-limited presses).
-
Why? High pressure ensures intimate contact, critical for the
region (low penetration depth).
-
-
Acquisition Parameters:
-
Resolution: 4
(Standard) or 2 (if resolving isomers). -
Scans: 32 (Routine) or 64 (High Quality).
-
Range: 4000 – 450
(Must go down to 450 for Chloro detection).
-
-
Post-Processing:
-
Apply ATR Correction (adjusts for penetration depth vs. wavelength).
-
Baseline correct if necessary (Rubberband method).
-
Workflow Diagram
Figure 2: Standard Operating Procedure for ATR-FTIR analysis of solid pyridine derivatives.
Data Interpretation & Troubleshooting
Common Pitfalls
-
Fermi Resonance: In sulfonyl chlorides (
), the symmetric stretch (~1175 ) can split into a doublet due to Fermi resonance. Do not mistake this for two different species. -
Solvent Contamination: Chlorinated solvents (DCM, Chloroform) have massive peaks in the 750
region. Ensure samples are fully dried. -
Polymorphism: Pyridine sulfonamides are prone to polymorphism. Different crystal packing can shift
bands by 5–10 .
Decision Matrix: What do I have?
| Observation | Conclusion |
| Strong bands at 1350 & 1175; No bands < 800 | Sulfonyl Pyridine (No Halogen) |
| Strong bands at 1350 & 1175; Medium band at 740 | Chloro-Sulfonyl Pyridine |
| No bands at 1350; Medium band at 740 | Chloro-Pyridine (No Sulfonyl) |
| Broad band 3500-2500; bands at 1200/1050 | Pyridine Sulfonic Acid (Hydrolyzed) |
References
-
NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Das, P., & Lee, Y. P. (2013).[2] Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl radical. The Journal of Chemical Physics, 138(5).[2] [Link][2]
-
Varghese, H. T., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747.[3] [Link]
-
LibreTexts Chemistry. (2025).[4] 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Drawell Analytical. (2024). Sample Preparation for FTIR Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
A Senior Application Scientist's Guide to TLC Visualization of Sulfonyl Pyridine Compounds
In the landscape of modern drug discovery and development, the precise and efficient monitoring of chemical reactions is paramount. For researchers working with sulfonyl pyridine compounds, a class of molecules with significant therapeutic potential, Thin-Layer Chromatography (TLC) remains an indispensable tool for rapid reaction profiling, purification tracking, and purity assessment. However, the inherent low volatility and often poor UV activity of these compounds can present a significant challenge for visualization. This guide provides an in-depth comparison of various TLC staining methods, offering field-proven insights and detailed protocols to empower researchers in selecting the optimal visualization strategy for their specific sulfonyl pyridine derivatives.
The Challenge of Visualizing Sulfonyl Pyridines
Sulfonyl pyridines, characterized by a pyridine ring linked to a sulfonyl group, are a cornerstone of many medicinal chemistry programs. Their structural features, however, make them notoriously difficult to visualize on a TLC plate. The pyridine moiety, while aromatic, may not always provide a strong chromophore for UV detection, especially at low concentrations. The sulfonyl group is generally unreactive towards many common visualization reagents. Therefore, a judicious choice of staining agent is critical for obtaining clear and reliable results.
Non-Destructive vs. Destructive Visualization: A Strategic Choice
The first line of defense in TLC visualization is often non-destructive, allowing for the potential recovery of the compound. However, for many sulfonyl pyridine derivatives, destructive methods are a necessity for sensitive detection.
Ultraviolet (UV) Shadowing: The First, Cautious Look
UV shadowing is a non-destructive technique that relies on the compound absorbing UV light, casting a "shadow" on a fluorescent TLC plate.[1]
-
Principle: Most commercial TLC plates contain a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[1] If a compound absorbs at this wavelength, it will quench the fluorescence and appear as a dark spot.[1]
-
Applicability to Sulfonyl Pyridines: The aromatic pyridine ring suggests potential UV activity. However, the extent of conjugation and the presence of other chromophores will dictate the intensity of the UV absorbance. For many sulfonyl pyridines, especially those lacking extensive conjugated systems, UV visualization can be insensitive.[2]
-
Verdict: Always start with UV visualization as it is quick and non-destructive. However, be prepared to follow up with a chemical stain if the results are ambiguous or if low concentrations are expected.
Destructive Visualization: Unveiling the Unseen
When UV shadowing falls short, a range of chemical stains can be employed. These stains react with specific functional groups on the analyte to produce a colored spot. The choice of stain should be guided by the chemical functionalities present in the sulfonyl pyridine molecule.
Here, we compare the most effective staining reagents, detailing their mechanisms, protocols, and performance characteristics.
| Stain | Target Functionality | Color | Sensitivity | Ease of Use | Comments |
| Potassium Permanganate (KMnO4) | Oxidizable groups (e.g., sulfur, some pyridines) | Yellow-brown spots on a purple/pink background | High | Moderate | A versatile and highly sensitive stain. Can be prone to high background staining if not used carefully. |
| Dragendorff's Reagent | Tertiary amines, alkaloids (pyridine ring) | Orange to reddish-brown spots on a yellow background | High | Moderate | Highly specific for nitrogen-containing heterocycles, making it an excellent choice for pyridines. |
| Iodine | Unsaturated and aromatic compounds | Brown spots on a yellow background | Moderate | Easy | A general and simple stain, but the spots can be transient and may not be as sensitive as other methods. |
| Ninhydrin | Primary and secondary amines | Pink to purple spots | High | Easy | Generally not effective for the tertiary nitrogen in a pyridine ring, but may be useful for derivatives with primary or secondary amine functionalities. |
In-Depth Analysis and Experimental Protocols
Potassium Permanganate (KMnO₄) Stain: The Oxidative Powerhouse
Potassium permanganate is a strong oxidizing agent that reacts with a wide range of functional groups, making it a highly versatile and sensitive stain.[3]
Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brown precipitate.[4][5][6] In the case of sulfonyl pyridines, the sulfur atom in the sulfonyl group and potentially the pyridine ring can be oxidized. Computational studies on the oxidation of sulfides by permanganate suggest a 1,3-dipolar cycloaddition mechanism.[7][8]
Caption: Oxidation of a sulfonyl pyridine by potassium permanganate.
Experimental Protocol:
-
Preparation of the Staining Solution: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water. Stir until all components are fully dissolved. The solution should be a deep purple color.
-
Staining Procedure:
-
After developing and thoroughly drying the TLC plate, dip it into the permanganate solution for 1-2 seconds using forceps.
-
Remove the plate and let the excess stain drip off.
-
Gently heat the plate with a heat gun until yellow-brown spots appear against a purple or pink background. Overheating will cause the entire plate to turn brown, obscuring the spots.
-
Trustworthiness of the Protocol: This protocol is self-validating as a positive result (a yellow-brown spot) is only observed if an oxidizable compound is present to reduce the permanganate. The disappearance of the purple background in the area of the spot provides a clear indication of the reaction.
Dragendorff's Reagent: The Pyridine Seeker
Dragendorff's reagent is a classic stain for the detection of alkaloids and other nitrogen-containing organic bases, making it highly suitable for visualizing pyridine derivatives.[9][10][11]
Mechanism of Action: Dragendorff's reagent is a solution of potassium bismuth iodide. The tertiary amine of the pyridine ring is protonated under the acidic conditions of the reagent. This positively charged pyridinium ion then forms an ion pair with the large, negatively charged tetraiodobismuthate(III) complex, resulting in the precipitation of an orange to reddish-brown salt.
Caption: Visualization mechanism of pyridine with Dragendorff's reagent.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
-
Preparation of the Staining Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water.
-
Staining Procedure:
-
After developing and drying the TLC plate, spray it evenly with the freshly prepared Dragendorff's reagent.
-
Orange to reddish-brown spots will appear on a yellow background, often without the need for heating.
-
Trustworthiness of the Protocol: The high specificity of this reagent for basic nitrogenous compounds provides a strong validation of the presence of a pyridine moiety. The distinct color change against the yellow background offers a clear and reliable result.
Iodine: The Simple, Universal Stain
Iodine vapor is a widely used, semi-destructive stain that is effective for a broad range of organic compounds, including those with aromatic systems.[12]
Mechanism of Action: Iodine vapor is adsorbed onto the surface of the TLC plate and forms a weak charge-transfer complex with organic compounds, particularly those with pi systems (aromatic rings, double bonds). This complexation results in the appearance of brown spots. The interaction is reversible, and the spots will fade over time as the iodine sublimes.
Experimental Protocol:
-
Preparation of the Iodine Chamber: Place a few crystals of solid iodine in a closed chamber (e.g., a screw-cap jar). The iodine will sublime, filling the chamber with purple vapor.
-
Staining Procedure:
-
Place the developed and dried TLC plate inside the iodine chamber.
-
Allow the plate to remain in the chamber until brown spots appear. This can take anywhere from a few seconds to several minutes.
-
Remove the plate and immediately circle the spots with a pencil, as they will fade.
-
Trustworthiness of the Protocol: While simple and broadly applicable, the transient nature of the iodine stain makes it less reliable for permanent record-keeping unless the spots are marked immediately. Its lower sensitivity compared to other stains may also be a limitation for detecting trace impurities.
Ninhydrin: A More Specialized Tool
Ninhydrin is a highly sensitive reagent for the detection of primary and secondary amines, which react to form a deep purple product known as Ruhemann's purple.[3][13][14]
Mechanism of Action: Ninhydrin reacts with primary and secondary amines in a two-step process to form a highly conjugated chromophore.
Applicability to Sulfonyl Pyridines: Standard ninhydrin is generally ineffective for visualizing the tertiary nitrogen in a pyridine ring.[3] However, it can be an invaluable tool for sulfonyl pyridine derivatives that also contain a primary or secondary amine functionality elsewhere in the molecule.
Experimental Protocol:
-
Preparation of the Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
-
Staining Procedure:
-
Dip the developed and dried TLC plate into the ninhydrin solution.
-
Gently heat the plate with a heat gun until pink or purple spots appear.
-
Trustworthiness of the Protocol: The high specificity of ninhydrin for primary and secondary amines makes it a reliable indicator for these functional groups. A positive result can confirm the presence of such a group in a sulfonyl pyridine derivative.
Conclusion: A Multi-faceted Approach to Visualization
There is no single "best" stain for all sulfonyl pyridine compounds. The optimal choice will depend on the specific substitution pattern of the molecule. A systematic, multi-faceted approach is therefore recommended:
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- 14. scribd.com [scribd.com]
A Comparative Guide to the Structural Validation of SNAr Products from 2-Chloro-5-(methylsulfonyl)pyridine
This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural validation of products resulting from Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Chloro-5-(methylsulfonyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Significance of SNAr on the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to a multitude of pharmaceutical agents.[1] Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2][3] This reactivity is the foundation of Nucleophilic Aromatic Substitution (SNAr), a powerful tool for the functionalization of pyridine derivatives.[4][5]
The reaction of 2-Chloro-5-(methylsulfonyl)pyridine with various nucleophiles is of particular interest. The chlorine atom at the 2-position is activated towards substitution by both the ring nitrogen and the potent electron-withdrawing methylsulfonyl group at the 5-position. This electronic arrangement facilitates the formation of a stabilized Meisenheimer intermediate, driving the reaction forward.[3][4] The resulting 2-substituted-5-(methylsulfonyl)pyridine derivatives are valuable building blocks in drug discovery programs.[6]
This guide will compare and contrast the primary analytical techniques used to unequivocally confirm the structure of these SNAr products, ensuring the integrity of downstream applications.
The Synthetic Landscape: Representative SNAr Reactions
To illustrate the validation process, we will consider the reaction of 2-Chloro-5-(methylsulfonyl)pyridine with two common classes of nucleophiles: an amine (aniline) and an alkoxide (sodium methoxide).
General Reaction Scheme:
Caption: General SNAr reaction of 2-Chloro-5-(methylsulfonyl)pyridine.
These reactions typically proceed under basic conditions in polar aprotic solvents like DMF or DMSO to generate the corresponding 2-anilino-5-(methylsulfonyl)pyridine and 2-methoxy-5-(methylsulfonyl)pyridine.[3][7]
Comparative Analysis of Structural Validation Techniques
The unambiguous confirmation of the product structure is paramount. A multi-technique approach provides a self-validating system, where data from each method corroborates the others. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution.[8] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of connectivity.[9][10]
Key NMR Experiments for SNAr Product Validation:
| Experiment | Information Provided | Rationale for Use |
| ¹H NMR | Provides information on the number of unique protons, their chemical environment, and scalar coupling (connectivity). | Essential for confirming the substitution pattern on the pyridine ring and the identity of the introduced nucleophile. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, sulfonyl). | Confirms the carbon skeleton of the molecule. |
| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Establishes the connectivity of protons within the pyridine ring and the nucleophile fragment.[8] |
| HSQC | Correlates each proton to its directly attached carbon atom. | Unambiguously assigns protonated carbons.[11] |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Crucial for identifying quaternary carbons and linking the nucleophile fragment to the pyridine ring at the C2 position.[11][12] |
Workflow for NMR-Based Structure Validation:
Caption: A systematic workflow for NMR-based structural validation.
Expected ¹H NMR Data Comparison:
| Compound | H3 | H4 | H6 |
| 2-Chloro-5-(methylsulfonyl)pyridine | ~7.9 ppm (d) | ~8.3 ppm (dd) | ~8.9 ppm (d) |
| 2-Anilino-5-(methylsulfonyl)pyridine | ~7.0 ppm (d) | ~8.0 ppm (dd) | ~8.6 ppm (d) |
| 2-Methoxy-5-(methylsulfonyl)pyridine | ~7.2 ppm (d) | ~8.1 ppm (dd) | ~8.7 ppm (d) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The most significant change observed in the ¹H NMR spectrum upon successful SNAr is the upfield shift of the H3 proton, due to the replacement of the electron-withdrawing chlorine with a more electron-donating group. The crucial evidence for the C2 substitution comes from the HMBC spectrum, which will show a correlation between the proton(s) on the atom of the nucleophile directly attached to the ring (e.g., the N-H of an amine or the O-CH₃ of a methoxide) and the C2 carbon of the pyridine ring.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the product, offering a rapid and highly accurate confirmation that the substitution has occurred.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure.
Comparison of MS Techniques:
| Technique | Information Provided | Strengths | Limitations |
| LC-MS | Molecular weight of the product and reaction monitoring. | High-throughput, allows for reaction monitoring.[7] | Provides limited structural information. |
| HRMS (e.g., TOF, Orbitrap) | Exact mass and elemental composition. | High accuracy and confidence in molecular formula. | Does not provide connectivity information. |
While MS is excellent for confirming the expected molecular formula, it cannot, on its own, distinguish between isomers. For example, if substitution were to occur at a different position, the mass would remain the same. Therefore, MS is a necessary but not sufficient technique for complete structure validation.
X-ray Crystallography: The Unambiguous Gold Standard
For crystalline products, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule.[14][15] This technique is considered the ultimate proof of structure, as it directly visualizes the atomic arrangement and connectivity.[16]
Advantages of X-ray Crystallography:
-
Provides unambiguous structural confirmation, including stereochemistry and conformation.[17]
-
Offers precise bond lengths and angles.
Limitations:
-
Requires a suitable single crystal, which can be challenging to obtain.
-
The solid-state structure may not always represent the conformation in solution.
While not a high-throughput technique, obtaining a crystal structure for a representative example of a new class of compounds provides an authoritative reference point that strengthens the validation of analogous products characterized by other means.
Experimental Protocols
Protocol 1: Synthesis of 2-Anilino-5-(methylsulfonyl)pyridine
-
To a solution of 2-Chloro-5-(methylsulfonyl)pyridine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add aniline (1.2 eq.) and potassium carbonate (2.0 eq.).[3]
-
Heat the reaction mixture at 100 °C under an inert atmosphere (Nitrogen or Argon) and monitor by Thin Layer Chromatography (TLC) or LC-MS.[3][7]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard instrument parameters. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.[9]
Conclusion: A Self-Validating Triad
For the robust validation of SNAr products from 2-Chloro-5-(methylsulfonyl)pyridine, a combination of analytical techniques is essential.
-
NMR Spectroscopy serves as the primary tool, providing detailed connectivity information that is crucial for distinguishing isomers and confirming the precise site of substitution.
-
Mass Spectrometry acts as a rapid and accurate initial check, confirming the molecular weight and elemental composition of the product.
-
X-ray Crystallography , when feasible, offers the ultimate and unambiguous structural proof.
By integrating these techniques, researchers can establish a self-validating workflow, ensuring the scientific integrity of their findings and the quality of materials intended for further research and development.
References
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- 18. youtube.com [youtube.com]
A Comparative Guide to GC-MS Analysis of Volatile Impurities in 2-Chloro-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-Chloro-5-(methylsulfonyl)pyridine, a crucial building block in the synthesis of various therapeutic agents, stringent control over impurities is paramount. Volatile impurities, in particular, present a unique analytical challenge due to their propensity to exist at trace levels and their diverse chemical nature. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of these volatile impurities, benchmarked against alternative analytical technologies. As Senior Application Scientists, our focus is to blend theoretical principles with practical, field-proven insights to empower you in your analytical strategy.
The Criticality of Purity in 2-Chloro-5-(methylsulfonyl)pyridine
2-Chloro-5-(methylsulfonyl)pyridine is a key intermediate in the synthesis of a number of pharmaceutical compounds. The presence of impurities, even at trace levels, can have significant consequences, potentially leading to the formation of undesired by-products in subsequent synthetic steps, impacting the final API's stability, and posing a risk to patient safety. Volatile impurities often originate from residual solvents used during synthesis and purification, or as by-products of the chemical reactions themselves.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over such impurities.[1]
Identifying Potential Volatile Impurities
The synthesis of 2-Chloro-5-(methylsulfonyl)pyridine and its precursors, such as 2-chloro-5-chloromethyl-pyridine, often involves chlorinated solvents and reagents. Based on common synthetic routes for pyridine derivatives, a range of volatile impurities can be anticipated:
-
Residual Solvents: Chlorinated solvents like dichloromethane and carbon tetrachloride are frequently used.[2] Other solvents such as methanol, acetonitrile, and nitrobenzene may also be present depending on the specific synthetic pathway.[3][4]
-
Reaction By-products: The chlorination and sulfonation of pyridine rings can lead to the formation of various volatile by-products.[3][5] These can include isomers or over-chlorinated species.
-
Starting Materials and Reagents: Unreacted starting materials like 3-picoline or reagents such as phosphorus oxychloride can persist as volatile impurities.[2][3]
GC-MS: The Gold Standard for Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] Its high sensitivity and specificity make it particularly well-suited for the trace-level analysis required for pharmaceutical impurity profiling.[1]
The principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Headspace GC-MS: Enhancing Sensitivity for Volatiles
For the analysis of volatile impurities in a solid or liquid matrix like 2-Chloro-5-(methylsulfonyl)pyridine, headspace sampling is the preferred injection technique.[7] In headspace GC-MS, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (the headspace) above the sample.[7] An aliquot of this vapor is then injected into the GC, minimizing the introduction of non-volatile matrix components that can contaminate the system and interfere with the analysis.[8] This approach significantly enhances the sensitivity for detecting trace-level volatile impurities.[9]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a cornerstone for volatile impurity analysis, a comprehensive analytical strategy often involves orthogonal methods to ensure a complete impurity profile. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful complementary techniques.
| Analytical Technique | Principle | Applicability to Volatile Impurities | Strengths | Limitations |
| Headspace GC-MS | Separation based on volatility and polarity in a gas phase, with mass-based detection. | Excellent. Ideal for residual solvents and other volatile organic compounds.[10] | High sensitivity and specificity, robust, extensive spectral libraries for identification.[1] | Limited to thermally stable and volatile compounds. |
| HPLC-UV | Separation based on polarity in a liquid phase, with UV absorbance detection. | Limited. Not suitable for highly volatile compounds that do not have a UV chromophore. | Excellent for non-volatile and thermally labile impurities, widely available.[11] | Lower sensitivity and specificity compared to MS detection, not all compounds have a UV chromophore. |
| LC-MS | Separation based on polarity in a liquid phase, with mass-based detection. | Applicable to polar volatile impurities. Can analyze a broader range of compounds than GC-MS. | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.[6][11] | Can be less robust than GC-MS for routine volatile analysis, potential for ion suppression from the matrix. |
Quantitative Performance Comparison
The following table summarizes typical performance data for the analysis of volatile impurities, providing a benchmark for what can be expected from a validated method.
| Parameter | Headspace GC-MS | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | 0.01 - 10 ppm | 0.005% - 0.05% (relative to API) | ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.05 - 30 ppm | 0.015% - 0.15% (relative to API) | pg/mL to fg/mL range[12] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 15% | < 5% | < 10% |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
A self-validating system is crucial for ensuring the trustworthiness of analytical results. The following protocols are designed with this principle in mind, incorporating system suitability checks and quality control standards.
Protocol 1: Headspace GC-MS for Volatile Impurity Profiling
This protocol provides a general framework for the analysis of residual solvents and other volatile impurities in 2-Chloro-5-(methylsulfonyl)pyridine.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the 2-Chloro-5-(methylsulfonyl)pyridine sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) that is free from interfering impurities.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Prepare a blank sample containing only the solvent.
-
Prepare a standard solution containing known concentrations of potential volatile impurities in the same solvent.
2. Headspace Parameters:
-
Vial Equilibration Temperature: 100 °C
-
Vial Equilibration Time: 30 minutes
-
Transfer Line Temperature: 110 °C
-
Injection Volume: 1 mL
3. GC-MS Parameters:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35 - 350
4. System Suitability:
-
Inject the standard solution at the beginning of the run.
-
Verify the resolution between critical pairs of impurities.
-
Check the signal-to-noise ratio for the lowest concentration standard.
5. Data Analysis:
-
Identify impurities by comparing their mass spectra and retention times to a spectral library and the standard solution.
-
Quantify the impurities using a calibration curve generated from the standard solution.
Protocol 2: HPLC-UV for Non-Volatile Impurities
While this guide focuses on volatile impurities, a comprehensive analysis requires the consideration of non-volatile species.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-Chloro-5-(methylsulfonyl)pyridine sample and dissolve it in 50 mL of the mobile phase.
2. HPLC-UV Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. System Suitability:
-
Inject a standard solution containing the API and known impurities.
-
Verify the resolution, tailing factor, and theoretical plates.
Visualization of Workflows
Caption: Headspace GC-MS Experimental Workflow.
Caption: Logic for Analytical Method Selection.
Conclusion
The selection of an appropriate analytical technique for the analysis of volatile impurities in 2-Chloro-5-(methylsulfonyl)pyridine is a critical decision in the drug development process. Headspace GC-MS stands out as the premier choice for this application, offering unparalleled sensitivity and specificity for the detection and quantification of residual solvents and other volatile organic compounds.[6][11] Its role as a confirmatory technique further solidifies its importance in a robust quality control strategy.[1]
However, a comprehensive understanding of a compound's impurity profile often necessitates a multi-faceted approach. HPLC and LC-MS serve as invaluable orthogonal techniques, particularly for non-volatile or thermally labile impurities that fall outside the scope of GC-MS analysis.[11] By leveraging the strengths of each of these methods, researchers and drug development professionals can ensure the highest standards of purity, safety, and quality for their pharmaceutical products. The validation of these analytical methods in accordance with ICH guidelines is not just a regulatory requirement, but a fundamental aspect of scientific integrity.[10]
References
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AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
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ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]
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ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. [Link]
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ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing. [Link]
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Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, October 1). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
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岩矿测试. (2023, March 28). Simultaneous Determination of Pyridine, Aniline and Nitrobenzene in Printing and Dyeing Wastewater by Headspace Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (2025, January 15). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
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-
ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
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Agilent. (2014, June 19). Solvents Headspace Analysis of Chlorinated Solvents. [Link]
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Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out.... [Link]
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PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]
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ResearchGate. (2020, June 16). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(methylaminomethyl)pyridine. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(methylsulfonyl)pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Chloro-5-(methylsulfonyl)pyridine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and build a culture of trust and responsibility in our scientific endeavors.
Hazard Profile and Essential Characterization
Understanding the hazard profile of a compound is the foundational step for its safe handling and disposal. While a comprehensive, peer-reviewed toxicological profile for 2-Chloro-5-(methylsulfonyl)pyridine is not extensively documented, its structure—a chlorinated pyridine ring coupled with a methylsulfonyl group—provides clear indicators for prudent risk assessment. We must infer its potential hazards from structurally related compounds.
For instance, other chlorinated pyridines are known to be harmful if swallowed, corrosive, and capable of causing severe skin burns and eye damage.[1][2] The presence of the sulfonyl group and the halogenated aromatic ring necessitates that this compound be treated as hazardous waste, with careful attention paid to avoiding skin contact, eye exposure, and inhalation.
| Chemical Identification Data | |
| IUPAC Name | 2-chloro-5-(methylsulfonyl)pyridine |
| CAS Number | 99903-01-2[3][4] |
| Molecular Formula | C₆H₆ClNO₂S[3] |
| Molecular Weight | 191.64 g/mol [3] |
| Anticipated Hazard Profile (Based on Structurally Related Compounds) | |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Potential Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][5][6] |
| Signal Word | Danger / Warning |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before any disposal-related activities commence, establishing a safe working environment is paramount. The causality behind each PPE choice is rooted in mitigating the anticipated hazards.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified laboratory chemical fume hood.[7][8] This is the primary line of defense against the inhalation of any fine powders or aerosols.
-
Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. Given the potential for corrosivity, a full face shield is recommended if there is any risk of splashing.[9]
-
Skin and Body Protection : A fully buttoned, flame-retardant lab coat must be worn. For glove selection, butyl rubber or other resistant materials are advisable for handling pyridine-based compounds.[7] It is critical to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2] Personnel must be fit-tested and trained for respirator use.
Waste Segregation and Container Management Protocol
Proper segregation is a cornerstone of safe and cost-effective chemical waste management. Mixing disparate waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Halogenated organic compounds, such as 2-Chloro-5-(methylsulfonyl)pyridine, have specific disposal requirements and associated costs.[10]
Step-by-Step Container Protocol:
-
Select a Compatible Container : The container must be made of a material compatible with the chemical. The original product container is often the best choice.[1][10] If unavailable, use a high-density polyethylene (HDPE) or glass container known to be resistant to halogenated organic compounds. Ensure the container has a secure, leak-proof screw-top cap.
-
Label the Container Immediately : As soon as the first quantity of waste is added, affix a "Hazardous Waste" label.[8][10] The label must include:
-
The full chemical name: "Waste 2-Chloro-5-(methylsulfonyl)pyridine".
-
The primary hazards (e.g., "Corrosive," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Do Not Mix Wastes : This waste stream should be dedicated solely to 2-Chloro-5-(methylsulfonyl)pyridine and materials heavily contaminated with it. Do not mix with other wastes, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[1][7][11]
-
Secure Storage : Keep the waste container closed at all times except when adding waste.[10] Store it in a designated, well-ventilated satellite accumulation area within the lab, away from heat sources and direct sunlight.[7][8] The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental impact.
For a Small-Scale Spill (manageable by trained lab personnel):
-
Alert and Evacuate : Alert personnel in the immediate vicinity and restrict access to the area.[9][12]
-
Ensure Ventilation : Ensure the fume hood is operating at maximum capacity.
-
Don Appropriate PPE : Before cleanup, don the full PPE detailed in Section 2.
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[7][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1] Avoid creating dust.[9]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of in the same hazardous waste container.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.
For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team.[12]
Formal Disposal Workflow
The ultimate disposal of 2-Chloro-5-(methylsulfonyl)pyridine must be handled by a licensed professional waste disposal service. The laboratory's responsibility is to prepare the waste correctly for pickup. The following workflow illustrates the procedural logic from waste generation to final handoff.
Caption: Disposal workflow for 2-Chloro-5-(methylsulfonyl)pyridine.
Step-by-Step Disposal Protocol:
-
Finalize Container : Once the waste container is full or the project is complete, ensure the cap is tightly sealed.
-
Verify Label : Double-check that the hazardous waste label is complete and accurate.
-
Request Pickup : Complete and submit a chemical waste collection request form as required by your institution's EHS department.[10]
-
Transfer for Pickup : Move the sealed container to the designated main hazardous waste accumulation area for pickup by trained EHS personnel or a licensed contractor.
-
Method of Destruction : The standard and required method for disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1][2] This process ensures the complete destruction of the chemical, in compliance with regulations such as the U.S. EPA's 40 CFR § 721.85, which governs the disposal of certain halogenated substances.[13]
Decontamination of Lab Equipment
Any non-disposable lab equipment, such as glassware, that has come into contact with 2-Chloro-5-(methylsulfonyl)pyridine must be thoroughly decontaminated.
-
Initial Rinse : In a fume hood, rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. This rinse solvent must be collected and disposed of as hazardous waste.
-
Wash : Wash the rinsed equipment with soap and hot water.
-
Final Rinse : Perform a final rinse with deionized water.
By adhering to this comprehensive guide, you ensure that your critical research is performed not only effectively but also with the highest standards of safety and environmental responsibility.
References
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2-chloro-5-[(methylsulfonyl)methyl]pyridine . PubChem. Available at: [Link]
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Pyridine Standard Operating Procedure . Washington State University. Available at: [Link]
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2-[(4-chlorophenyl)methyl]-5-methylsulfonyl-pyridine . PubChem. Available at: [Link]
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2-Chloro-5-[(methylsulfonyl)methyl]pyridine, 95% Purity . Oakwood Chemical. Available at: [Link]
-
SAFETY DATA SHEET - Pyridine . Penta. Available at: [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide . Defense Centers for Public Health. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
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MSDS of 2-Chloro-5-(chloromethyl)pyridine . Capot Chemical. Available at: [Link]
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Pyridine Hazard Summary . New Jersey Department of Health. Available at: [Link]
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Disinfection and decontamination . Plant Health Australia. Available at: [Link]
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Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 . PMC. Available at: [Link]
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Selective elimination of sulfonamide antibiotics upon periodate/catechol process: Dominance of quinone intermediates . ResearchGate. Available at: [Link]
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Personal protective equipment for handling 2-Chloro-5-(methylsulfonyl)pyridine
Topic: Personal protective equipment for handling 2-Chloro-5-(methylsulfonyl)pyridine CAS: 99903-01-2 Role: Senior Application Scientist[1]
Executive Summary & Chemical Context
2-Chloro-5-(methylsulfonyl)pyridine is a functionalized heterocyclic building block, critical in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and other agrochemical/pharmaceutical agents.[1]
While often treated as a generic "intermediate," its specific structural features—a chloropyridine core coupled with a sulfone moiety—dictate a unique safety profile. Unlike simple pyridines, the electron-withdrawing sulfone group increases the electrophilicity of the ring, potentially enhancing skin sensitization risks and reactivity with nucleophiles.[1]
Critical Safety Baseline:
-
Physical State: Solid (White to off-white powder).[1]
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Acute Toxicity (Oral) (H302).[1]
-
Decomposition: Emits toxic SOₓ, NOₓ, and HCl fumes upon thermal decomposition.[1]
Risk Assessment & Hazard Identification
Effective PPE selection relies on understanding the mechanism of exposure, not just the regulatory requirements.
| Hazard Class | GHS Code | Mechanism of Injury | Critical Control Point |
| Acute Toxicity | H302 | Oral ingestion via hand-to-mouth transfer or mucociliary clearance of inhaled dust.[1] | Glove hygiene & Dust control.[1][2][3][4][5] |
| Skin Irritation | H315 | Dermal absorption; chloropyridines can act as sensitizers.[1][6] | Breakthrough time of glove material.[1][7][8] |
| Eye Irritation | H319 | Mechanical abrasion (dust) + Chemical irritation (mucosal membranes).[1] | Full-seal eye protection.[1] |
| Respiratory | H335 | Inhalation of fine particulate matter during weighing/transfer.[1] | HEPA filtration (N95/P100).[1] |
The PPE Protocol: A Self-Validating System
Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the state of matter.
A. Ocular Protection[1][3][4][9][10]
-
Standard Operation: Chemical Safety Goggles (indirect venting).[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]
-
High-Risk (Large Scale/Spill): Face shield over goggles to protect the neck and face from projectile dust or splashes.[1]
B. Respiratory Protection[1][2][3][4][5][9][11]
-
Engineering Control (Primary): All handling must occur inside a certified chemical fume hood.[1]
-
PPE (Secondary):
-
Solid Handling:N95 or P95 particulate respirator . The static nature of sulfone powders often causes "flying" during transfer; a respirator prevents inhalation of micro-particles that escape the hood's laminar flow.
-
Solution Handling: If dissolved in volatile solvents (DCM, DMF), use a Half-mask with Organic Vapor (OV) cartridges .[1]
-
C. Dermal Protection (Glove Selection Logic)
This is the most common point of failure. The sulfone group is stable, but the chloropyridine moiety can penetrate standard latex rapidly.
-
Scenario 1: Handling Neat Solid
-
Recommendation: Nitrile (Minimum 4 mil thickness) .[1]
-
Logic: Solids do not permeate unless dissolved by sweat or friction.[1] Standard nitrile provides adequate barrier protection against the dry powder.
-
Protocol: Change gloves immediately if the powder coats the surface to prevent dispersed contamination.
-
-
Scenario 2: Handling in Solution (Synthesis/Workup)
-
The solvent dictates the glove, not the solute.[1]
-
Dichloromethane (DCM): PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves.[1] Standard Nitrile degrades in <5 minutes.[1]
-
DMF/DMSO: Butyl Rubber or thick Nitrile (>8 mil).[1]
-
Technique: Double Gloving is mandatory.[1] Wear a laminate liner under a disposable nitrile outer glove for dexterity + chemical resistance.[1][12]
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting the correct PPE based on the experimental phase.
Figure 1: Decision matrix for selecting personal protective equipment based on physical state and solvent compatibility.[1]
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Static Control: 2-Chloro-5-(methylsulfonyl)pyridine powder is prone to static charge.[1] Use an anti-static gun or ionizer inside the balance enclosure to prevent powder scattering.
-
Weighing: Never weigh on an open bench. Use a localized exhaust or a balance enclosure within the hood.
-
Lining: Cover the work surface with an absorbent, plastic-backed bench coat to capture invisible dust.[1]
Phase 2: Reaction Setup
-
Addition: If adding the solid to a reaction vessel, use a wide-mouth powder funnel to minimize dust clouds.
-
Solvent Handling: Once the solid contacts solvent, assume the permeation rate of the solvent applies. If using DCM, immediately switch to laminate gloves or double-glove.[1]
Phase 3: Disposal & Cleanup[1]
-
Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as the high chlorine/sulfur content requires specific incineration protocols.
-
Decontamination: Wipe surfaces with a dilute surfactant (soap/water) followed by ethanol.[1] The surfactant lifts the hydrophobic powder; ethanol removes the residue.
Emergency Response Workflow
In the event of a spill or exposure, immediate action minimizes long-term injury.[1]
Figure 2: Immediate response protocols for dermal/ocular exposure and containment of solid spills.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11235306, 2-Chloro-5-(methylsulfonyl)pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Respiratory Protection Standard (29 CFR 1910.134).[1][9] Retrieved from [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. research.usu.edu [research.usu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. calpaclab.com [calpaclab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
